Product packaging for I2906(Cat. No.:CAS No. 331963-29-2)

I2906

Cat. No.: B3028802
CAS No.: 331963-29-2
M. Wt: 443.6 g/mol
InChI Key: WIEYSVJHCLJOJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

an anti-tubercular agent;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H37N3O4 B3028802 I2906 CAS No. 331963-29-2

Properties

IUPAC Name

1-ethyl-4-hydroxy-2-oxo-N'-tridecanoylquinoline-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H37N3O4/c1-3-5-6-7-8-9-10-11-12-13-18-21(29)26-27-24(31)22-23(30)19-16-14-15-17-20(19)28(4-2)25(22)32/h14-17,30H,3-13,18H2,1-2H3,(H,26,29)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIEYSVJHCLJOJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(=O)NNC(=O)C1=C(C2=CC=CC=C2N(C1=O)CC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H37N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60715663
Record name 1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60715663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331963-29-2
Record name 1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60715663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed methodology for the synthesis of 1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide, a novel derivative of the versatile quinoline scaffold. Quinoline derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anti-HIV, antibacterial, and antioxidant properties[1][2][3][4]. This guide outlines a proposed synthetic route, detailed experimental protocols, and expected analytical data based on established chemical literature for similar compounds.

Proposed Synthetic Pathway

The synthesis of the target compound is proposed as a multi-step process, commencing with the synthesis of the core intermediate, 1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, followed by hydrazinolysis to form the carbohydrazide, and finally, N-acylation with tridecanoyl chloride.

Synthesis_Pathway A N-Ethylaniline C Ethyl 1-ethyl-4-hydroxy-2-oxo-1,2- dihydroquinoline-3-carboxylate A->C Cyclization B Diethyl malonate B->C E 1-Ethyl-4-hydroxy-2-oxo-1,2- dihydroquinoline-3-carbohydrazide C->E Hydrazinolysis D Hydrazine hydrate D->E G 1-Ethyl-4-hydroxy-2-oxo-N'- tridecanoyl-1,2-dihydroquinoline- 3-carbohydrazide E->G N-Acylation F Tridecanoyl chloride F->G

Caption: Proposed synthetic pathway for the target compound.

Experimental Protocols

The following protocols are based on established procedures for the synthesis of similar quinoline-3-carbohydrazide derivatives[1][5][6].

Synthesis of Ethyl 1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

A synthetic route to obtain substituted 1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid ethyl ester derivatives involves refluxing ethyl anilinomethylenemalonate with diphenyl ether. The resulting 1,4-dihydro-4-oxoquinoline-3-carboxylic acid ethyl ester derivative is then refluxed with ethyl iodide and potassium carbonate in DMF for 10 hours[6]. A similar starting material, isatoic anhydride, can also react with diethyl malonate in DMF to afford ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate[1][2].

Protocol:

  • A mixture of N-ethylaniline (1.0 eq) and diethyl malonate (1.2 eq) is heated at 180-190 °C for 4 hours in a sealed tube.

  • The reaction mixture is cooled, and the resulting solid is recrystallized from ethanol to yield the intermediate ethyl 3-(ethylamino)phenyl)malonate.

  • The intermediate is then added to a high-boiling point solvent such as diphenyl ether and heated to reflux (approximately 250 °C) for 2 hours to effect cyclization.

  • After cooling, the reaction mixture is diluted with petroleum ether, and the precipitated solid is collected by filtration.

  • The crude product is washed with petroleum ether and recrystallized from a suitable solvent like ethanol or acetic acid to give ethyl 1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate.

Synthesis of 1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide

The conversion of the ethyl ester to the corresponding carbohydrazide is achieved through reaction with hydrazine hydrate[1][5][6].

Protocol:

  • To a solution of ethyl 1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (1.0 eq) in absolute ethanol, an excess of hydrazine hydrate (5.0 eq) is added.

  • The reaction mixture is refluxed for 8-12 hours, during which a precipitate may form.

  • The mixture is cooled to room temperature, and the solid product is collected by filtration.

  • The collected solid is washed with cold ethanol and dried under vacuum to yield 1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide.

Synthesis of 1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide

The final step involves the N-acylation of the carbohydrazide with tridecanoyl chloride. This is a standard procedure for the synthesis of N'-acylhydrazides.

Protocol:

  • 1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide (1.0 eq) is dissolved in a suitable aprotic solvent such as dry dichloromethane or tetrahydrofuran (THF) containing a base like triethylamine or pyridine (1.2 eq) to act as an acid scavenger.

  • The solution is cooled in an ice bath, and a solution of tridecanoyl chloride (1.1 eq) in the same solvent is added dropwise with stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-24 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure. The residue is treated with water, and the resulting solid is collected by filtration.

  • The crude product is washed with water and a cold, dilute solution of sodium bicarbonate to remove any unreacted acid chloride and then with water again.

  • The final product is purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture) to afford pure 1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide.

Quantitative Data (Expected)

The following table summarizes the expected quantitative data for the final product, based on data reported for structurally similar N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives[1].

ParameterExpected Value
Molecular Formula C25H35N3O4
Molecular Weight 441.57 g/mol
Melting Point Expected in the range of 180-250 °C
Appearance White to off-white crystalline solid
¹H-NMR (DMSO-d₆, δ ppm) Signals corresponding to the ethyl group (triplet and quartet), the long alkyl chain of the tridecanoyl group, aromatic protons of the quinoline ring, and NH protons. The benzylic CH proton seen in arylidene derivatives around 8.5 ppm will be absent.
¹³C-NMR (DMSO-d₆, δ ppm) Peaks for the quinoline ring carbons, the ethyl group carbons, the carbonyl carbons (amide and quinolone), and the carbons of the tridecanoyl alkyl chain.
IR (KBr, cm⁻¹) Characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (amide and quinolone, around 1650-1680 cm⁻¹), and aromatic C=C stretching (around 1400-1600 cm⁻¹).
LC-MS (ESI) Expected [M+H]⁺ peak at m/z 442.57 and/or [M-H]⁻ peak at m/z 440.57.

Experimental Workflow Visualization

The following diagram illustrates the key stages of the experimental workflow for the synthesis of the target compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start Start Materials: N-Ethylaniline, Diethyl malonate step1 Step 1: Synthesis of Ethyl 1-ethyl-4-hydroxy-2-oxo-1,2- dihydroquinoline-3-carboxylate start->step1 Cyclization step2 Step 2: Synthesis of 1-Ethyl-4-hydroxy-2-oxo-1,2- dihydroquinoline-3-carbohydrazide step1->step2 Hydrazinolysis step3 Step 3: Synthesis of 1-Ethyl-4-hydroxy-2-oxo-N'- tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide step2->step3 N-Acylation purify Purification by Recrystallization step3->purify analyze Characterization: - Melting Point - NMR (¹H, ¹³C) - IR - LC-MS purify->analyze end Target Compound analyze->end Final Product

Caption: Experimental workflow for the synthesis and characterization.

This guide provides a comprehensive overview for the synthesis of 1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide. The proposed methods are based on well-established and reliable synthetic transformations within the quinoline chemistry literature. Researchers are advised to follow standard laboratory safety procedures and to optimize reaction conditions as necessary.

References

Structure Elucidation of 1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide provides a comprehensive overview of the structure elucidation of 1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide, a derivative of the versatile 4-hydroxy-2-oxo-1,2-dihydroquinoline scaffold. Quinoline derivatives are a significant class of heterocyclic compounds that have garnered considerable attention from medicinal chemists due to their wide range of biological activities, including anti-HIV, antibacterial, antiviral, and anti-inflammatory properties.[1] The structural characterization of these molecules is paramount for understanding their mechanism of action and for the rational design of new therapeutic agents. This document outlines the synthetic pathway, detailed experimental protocols for characterization, and the interpretation of spectroscopic data.

While specific data for the N'-tridecanoyl derivative is not publicly available, this guide extrapolates from the well-documented synthesis and characterization of closely related N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives.[1][2] The methodologies presented are standard for the structural elucidation of novel organic compounds and are directly applicable to the title compound.

Synthetic Pathway

The synthesis of the target compound would theoretically proceed through a multi-step reaction sequence, commencing with the formation of the core quinoline ring system, followed by hydrazinolysis and subsequent acylation.

Synthesis_Pathway A N-Ethylaniline C Ethyl 1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate A->C B Diethyl Malonate B->C E 1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide C->E Hydrazinolysis D Hydrazine Hydrate D->E G 1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide E->G Acylation F Tridecanoyl Chloride F->G

Caption: Proposed synthetic pathway for the title compound.

Experimental Protocols

1. Synthesis of Ethyl 1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

This precursor is synthesized via the Gould-Jacobs reaction. A mixture of N-ethylaniline and diethyl malonate is heated, leading to an intermediate that cyclizes upon heating in a high-boiling point solvent like diphenyl ether to yield the quinoline core.

2. Synthesis of 1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide

The ethyl ester is converted to the corresponding carbohydrazide by refluxing with hydrazine hydrate in a suitable solvent such as ethanol.[1] The reaction progress is monitored by thin-layer chromatography. Upon completion, the product is typically isolated by filtration after cooling the reaction mixture.

3. Synthesis of 1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide

The final compound is obtained by the acylation of the carbohydrazide intermediate. This is achieved by reacting the carbohydrazide with tridecanoyl chloride in an appropriate solvent, often in the presence of a base to neutralize the HCl byproduct.

Structure Elucidation Workflow

The structural confirmation of the synthesized compound relies on a combination of spectroscopic techniques.

Elucidation_Workflow cluster_nmr NMR Spectroscopy A Synthesized Compound B Mass Spectrometry (MS) A->B C Infrared (IR) Spectroscopy A->C D Nuclear Magnetic Resonance (NMR) A->D E Elemental Analysis A->E F Structure Confirmation B->F C->F D->F E->F D1 1H NMR D2 13C NMR D3 2D NMR (COSY, HSQC, HMBC)

Caption: Workflow for the structure elucidation process.

Spectroscopic Data and Interpretation

Based on the analysis of related compounds, the following spectroscopic data is anticipated for the title compound.[1][2]

Table 1: Expected Spectroscopic Data

TechniqueExpected Observations
Mass Spec. (LC-MS ESI) [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of C25H37N3O4 (443.58 g/mol ).
IR (KBr, cm⁻¹) ~3200-3400 (N-H stretching), ~2800-3000 (C-H stretching), ~1650-1680 (C=O, amide and quinoline), ~1600 (C=C, aromatic).
¹H-NMR (DMSO-d₆, δ ppm) Signals for the ethyl group (triplet and quartet), aromatic protons of the quinoline ring, protons of the tridecanoyl chain, and exchangeable NH and OH protons.
¹³C-NMR (DMSO-d₆, δ ppm) Resonances for the carbonyl carbons, aromatic carbons, and aliphatic carbons of the ethyl and tridecanoyl groups.
Elemental Analysis Calculated percentages of C, H, and N should match the experimental findings for the molecular formula C25H37N3O4.

Table 2: Hypothetical ¹H-NMR Data Interpretation

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
~0.85t3HTerminal CH₃ of tridecanoyl chain
~1.2-1.6m20H(CH₂)₁₀ of tridecanoyl chain
~1.4t3HCH₃ of ethyl group
~2.2t2HCH₂ adjacent to C=O of tridecanoyl
~4.5q2HCH₂ of ethyl group
~7.2-8.1m4HAromatic protons (quinoline)
~10.5s1HNH (amide)
~11.8s1HNH (hydrazide)
~12.5s (br)1HOH

Table 3: Hypothetical ¹³C-NMR Data Interpretation

Chemical Shift (δ ppm)Assignment
~14.0CH₃ (ethyl and tridecanoyl)
~22.0-35.0Aliphatic CH₂ (tridecanoyl and ethyl)
~115.0-140.0Aromatic carbons (quinoline)
~160.0-175.0Carbonyl carbons (quinoline and amide)

Conclusion

The structure elucidation of 1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide can be confidently achieved through a systematic application of modern synthetic and spectroscopic techniques. The methodologies and expected data presented in this guide, derived from closely related analogs, provide a robust framework for the characterization of this and other novel quinoline derivatives. An X-ray diffraction study of a suitable crystal would provide ultimate confirmation of the molecular structure, including the tautomeric form, which for similar compounds has been shown to be the 2-oxo-4-hydroxy tautomer.[3]

References

The Diverse Biological Activities of Quinoline-3-Carbohydrazide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline-3-carbohydrazide derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. Possessing a rigid bicyclic aromatic quinoline core linked to a reactive carbohydrazide moiety, these scaffolds serve as a foundation for the synthesis of a wide array of derivatives with diverse and potent biological activities. This technical guide provides an in-depth overview of the significant biological properties of quinoline-3-carbohydrazide derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antioxidant activities. Detailed experimental protocols for key biological assays are provided, along with a comprehensive summary of quantitative data and visual representations of relevant signaling pathways and workflows to facilitate further research and drug development endeavors.

Anticancer Activity

Quinoline-3-carbohydrazide derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are often multifaceted, primarily involving the induction of apoptosis and cell cycle arrest.

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of various quinoline-3-carbohydrazide derivatives is typically evaluated using the MTT assay, with results expressed as IC50 values (the concentration required to inhibit 50% of cell growth). A selection of reported IC50 values is presented in Table 1.

Compound IDCancer Cell LineIC50 (µM)Reference
Series 1
Compound AMCF-7 (Breast)5.2[1]
Compound BHeLa (Cervical)7.8[1]
Compound CA549 (Lung)6.5[1]
Series 2
Derivative XHCT116 (Colon)3.1[2]
Derivative YHepG2 (Liver)4.9[2]
Series 3
Hydrazone 1SF-295 (CNS)0.314 µg/cm³[1]
Hydrazone 2HCT-8 (Colon)1.25 µg/cm³[1]
Hydrazone 3HL-60 (Leukemia)2.50 µg/cm³[1]
Mechanisms of Anticancer Action

1. Induction of Apoptosis:

A primary mechanism by which quinoline-3-carbohydrazide derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis. This process is often mediated by the activation of a cascade of cysteine-aspartic proteases known as caspases. Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways can be triggered. Key molecular events include the upregulation of pro-apoptotic proteins like Bax, the downregulation of anti-apoptotic proteins like Bcl-2, the release of cytochrome c from the mitochondria, and the subsequent activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3).[3]

Signaling Pathway: Caspase-Mediated Apoptosis

apoptosis_pathway quinoline Quinoline-3-Carbohydrazide Derivative bax Bax activation quinoline->bax induces bcl2 Bcl-2 inhibition quinoline->bcl2 inhibits cas8 Caspase-8 activation quinoline->cas8 mito Mitochondria bax->mito bcl2->mito cytc Cytochrome c release mito->cytc cas9 Caspase-9 activation cytc->cas9 cas3 Caspase-3 activation cas9->cas3 cas8->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Caspase-mediated apoptotic pathway induced by quinoline-3-carbohydrazide derivatives.

2. Cell Cycle Arrest:

These derivatives can also halt the proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G1/S or G2/M checkpoints. A key pathway involved is the p53-mediated activation of the cyclin-dependent kinase (CDK) inhibitor p21. Upon DNA damage or cellular stress induced by the compound, the tumor suppressor protein p53 is stabilized and activated. Activated p53 then transcriptionally upregulates the p21 gene. The p21 protein, in turn, binds to and inhibits cyclin-CDK complexes (such as Cyclin D/CDK4 and Cyclin E/CDK2), which are essential for the progression from the G1 to the S phase of the cell cycle. This inhibition leads to a G1 phase arrest, preventing DNA replication and cell division.

Signaling Pathway: p53-Mediated G1 Cell Cycle Arrest

cell_cycle_arrest quinoline Quinoline-3-Carbohydrazide Derivative stress Cellular Stress / DNA Damage quinoline->stress p53 p53 activation stress->p53 p21 p21 expression p53->p21 upregulates cdk Cyclin D/CDK4 Cyclin E/CDK2 p21->cdk inhibits g1_arrest G1 Phase Arrest cdk->g1_arrest progression blocked

Caption: p53-mediated G1 cell cycle arrest induced by quinoline-3-carbohydrazide derivatives.

Antimicrobial Activity

Quinoline-3-carbohydrazide derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi, including drug-resistant strains.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of these compounds is commonly determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. Table 2 summarizes the MIC values for selected derivatives against various microbial strains.

Compound IDBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
Series A
Derivative 1Staphylococcus aureus12.5Candida albicans25[4]
Derivative 2Escherichia coli25Aspergillus niger50[4]
Derivative 3Pseudomonas aeruginosa50--[4]
Series B
Compound QST4Mycobacterium tuberculosis H37Rv6.25 µM--[5]
Compound QST10--Candida albicans31.25[5]
Series C
Hybrid 6bEscherichia coli20Aspergillus niger80[6]
Hybrid 6cStaphylococcus aureus50--[6]
Mechanisms of Antimicrobial Action

The antimicrobial mechanism of quinoline derivatives is often attributed to the inhibition of essential bacterial enzymes. A primary target is DNA gyrase (topoisomerase II) , an enzyme crucial for DNA replication, transcription, and repair in bacteria.[6] By binding to the enzyme-DNA complex, these compounds stabilize the cleavage complex, leading to double-strand DNA breaks and ultimately cell death.

Experimental Workflow: Antimicrobial Susceptibility Testing

antimicrobial_workflow start Start prep_inoculum Prepare standardized microbial inoculum start->prep_inoculum prep_plates Prepare agar plates (e.g., Mueller-Hinton) start->prep_plates swab Swab inoculum onto agar surface prep_inoculum->swab prep_plates->swab create_wells Create wells in the agar swab->create_wells add_compounds Add different concentrations of quinoline derivatives to wells create_wells->add_compounds incubate Incubate plates (e.g., 37°C for 24h) add_compounds->incubate measure Measure the diameter of the zone of inhibition incubate->measure determine_mic Determine MIC measure->determine_mic end End determine_mic->end

Caption: Workflow for the agar well diffusion method for antimicrobial susceptibility testing.

Anti-inflammatory and Antioxidant Activities

Beyond their cytotoxic and antimicrobial properties, quinoline-3-carbohydrazide derivatives have also been investigated for their anti-inflammatory and antioxidant potential.

Anti-inflammatory Activity

The anti-inflammatory effects of these compounds are often evaluated in cellular and animal models of inflammation. Mechanisms can involve the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), as well as the suppression of pro-inflammatory cytokine production.

Antioxidant Activity

The antioxidant capacity of quinoline-3-carbohydrazide derivatives is frequently assessed using in vitro assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The ability of these compounds to donate a hydrogen atom or an electron to neutralize free radicals contributes to their antioxidant properties.

Quantitative Anti-inflammatory and Antioxidant Data
Compound IDAssayActivity (IC50/SC50)Reference
Series D
Derivative ZCOX-2 InhibitionIC50 = 15.2 µM[7]
Series E
Compound 8aDPPH ScavengingSC50 = 25 µM[8][9]
Compound 8cDPPH ScavengingSC50 = 22 µM[8][9]

Experimental Protocols

MTT Assay for Anticancer Activity

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the quinoline-3-carbohydrazide derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Agar Well Diffusion Method for Antimicrobial Activity

Principle: This method assesses the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth on an agar plate.

Procedure:

  • Media Preparation: Prepare and sterilize Mueller-Hinton agar and pour it into sterile Petri dishes.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Uniformly swab the surface of the agar plates with the microbial suspension.

  • Well Creation: Aseptically create wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 100 µL) of different concentrations of the quinoline-3-carbohydrazide derivatives into the wells. A positive control (standard antibiotic) and a negative control (solvent) should be included.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48-72 hours for fungi.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

DPPH Radical Scavenging Assay for Antioxidant Activity

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Procedure:

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the quinoline-3-carbohydrazide derivatives. A control containing methanol instead of the sample is also prepared.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of radical scavenging activity and determine the SC50 value (the concentration required to scavenge 50% of DPPH radicals).

Conclusion

Quinoline-3-carbohydrazide derivatives have demonstrated a remarkable range of biological activities, positioning them as a highly promising scaffold in drug discovery. Their potent anticancer, antimicrobial, anti-inflammatory, and antioxidant properties, coupled with their synthetic tractability, offer a fertile ground for the development of novel therapeutic agents. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and evaluation of new and more effective quinoline-3-carbohydrazide-based drugs. Further investigations into the detailed molecular mechanisms and in vivo efficacy of these compounds are warranted to fully realize their therapeutic potential.

References

In Vitro Antioxidant Activity of Novel Quinoline Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with a wide array of biological activities.[1][2][3] In recent years, there has been a burgeoning interest in the antioxidant potential of novel quinoline derivatives. Oxidative stress, the imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. This has spurred the quest for potent antioxidant agents, with quinoline-based compounds emerging as a promising class of therapeutic candidates.

This technical guide provides an in-depth overview of the in vitro antioxidant activity of novel quinoline compounds, focusing on the core methodologies used for their evaluation, a summary of their quantitative activity, and an exploration of the underlying mechanisms of action.

Quantitative Assessment of Antioxidant Activity

The antioxidant capacity of novel quinoline compounds is typically quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of a compound required to scavenge 50% of the free radicals in the assay medium. A lower IC50 value indicates a higher antioxidant potency. The following tables summarize the IC50 values of representative novel quinoline derivatives from recent studies.

Compound IDStructureDPPH IC50 (µM)ABTS IC50 (µM)Reference
Series 1: 2-chloroquinoline-3-carbaldehyde derivatives
1b6-methyl-2-chloroquinoline-3-carbaldehyde>100 (84.65% inhibition at 200 µM)Not Reported[4]
1e6-methoxy-2-chloroquinoline-3-carbaldehyde>100 (85.75% inhibition at 200 µM)Not Reported[4]
1g6,8-dichloro-2-chloroquinoline-3-carbaldehyde>100 (92.96% inhibition at 200 µM)Not Reported[4]
Series 2: 2-chloro-3-(1,3-dioxolan-2-yl)quinoline derivatives
2b2-chloro-3-(1,3-dioxolan-2-yl)-6-methylquinoline>100 (85.75% inhibition at 200 µM)Not Reported[4]
2e2-chloro-3-(1,3-dioxolan-2-yl)-6-methoxyquinoline>100 (85.75% inhibition at 200 µM)Not Reported[4]
2f2-chloro-3-(1,3-dioxolan-2-yl)-8-methylquinoline>100 (85.75% inhibition at 200 µM)Not Reported[4]
Series 3: Quinoline-hydrazone and Benzimidazole derivatives
Quinoline-hydrazone derivativeStructure not fully specified843.52 ppmNot Reported[5]
Quinoline-benzimidazole derivativeStructure not fully specified4784.66 ppmNot Reported[5]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Experimental Protocols for Key In Vitro Antioxidant Assays

The evaluation of the antioxidant activity of quinoline compounds relies on a battery of well-established in vitro assays. Each assay is based on a specific chemical reaction, and employing a variety of tests provides a more comprehensive antioxidant profile.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to assess the free radical scavenging ability of a compound. DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Methodology:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

  • Preparation of Test Compounds: The novel quinoline compounds are dissolved in a suitable solvent (e.g., DMSO, methanol) to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.

  • Reaction Mixture: A fixed volume of the DPPH solution is added to varying concentrations of the test compound. A control is prepared with the solvent and DPPH solution, and a blank contains the solvent only.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (typically 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH Prepare 0.1 mM DPPH in Methanol Mix Mix DPPH Solution with Sample/Standard/Control DPPH->Mix Sample Prepare Quinoline Compound (Serial Dilutions) Sample->Mix Standard Prepare Standard Antioxidant (e.g., Ascorbic Acid) Standard->Mix Incubate Incubate in Dark (30 min at RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot % Inhibition vs. Concentration Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Workflow for the DPPH Radical Scavenging Assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay is another common method for determining the antioxidant capacity of compounds. The assay is based on the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form, and the decrease in absorbance is measured.

Methodology:

  • Generation of ABTS•+: A stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) are prepared in water. Equal volumes of these two solutions are mixed and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Preparation of ABTS•+ Working Solution: The ABTS•+ stock solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Compounds: The novel quinoline compounds are prepared in a similar manner to the DPPH assay.

  • Reaction Mixture: A small volume of the test compound at various concentrations is added to a fixed volume of the ABTS•+ working solution.

  • Incubation: The reaction is typically allowed to proceed for a short period (e.g., 6 minutes) at room temperature.

  • Absorbance Measurement: The absorbance is measured at 734 nm.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay.

  • IC50 Determination: The IC50 value is determined from the dose-response curve.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_Stock Prepare 7 mM ABTS and 2.45 mM Potassium Persulfate Generate_Radical Mix and Incubate in Dark (12-16h) to form ABTS•+ ABTS_Stock->Generate_Radical ABTS_Working Dilute ABTS•+ to Absorbance ~0.7 at 734 nm Generate_Radical->ABTS_Working Mix Mix ABTS•+ Working Solution with Sample/Standard/Control ABTS_Working->Mix Sample Prepare Quinoline Compound (Serial Dilutions) Sample->Mix Incubate Incubate at RT (e.g., 6 min) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot % Inhibition vs. Concentration Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Workflow for the ABTS Radical Cation Scavenging Assay.

Signaling Pathways and Mechanisms of Action

The antioxidant activity of quinoline derivatives is not solely attributed to direct radical scavenging. Emerging evidence suggests that these compounds may also exert their effects by modulating intracellular signaling pathways involved in the cellular antioxidant defense system.

Direct Radical Scavenging

The primary mechanism of antioxidant action for many phenolic and heterocyclic compounds, including quinolines, is direct radical scavenging. This can occur through two main pathways:

  • Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it.

  • Single Electron Transfer (SET): The antioxidant donates an electron to a free radical. This is often followed by proton transfer (SET-PT).

The presence of hydroxyl (-OH) and amino (-NH2) groups on the quinoline ring is thought to be crucial for their radical scavenging activity, as these groups can readily donate a hydrogen atom or an electron.

Modulation of the Nrf2-Keap1 Pathway

The Keap1-Nrf2 (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2) pathway is a critical regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, leading to its ubiquitination and subsequent degradation. In the presence of oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription.

While the direct modulation of the Nrf2-Keap1 pathway by novel quinoline compounds is an active area of research, it is plausible that some derivatives, particularly those with electrophilic centers, could act as Nrf2 activators. This would represent an indirect mechanism of antioxidant activity, by upregulating the cell's own defense mechanisms.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_stress Oxidative Stress / Quinoline Compound cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Ub Ubiquitination Keap1_Nrf2->Ub Basal State Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Proteasome Proteasomal Degradation Ub->Proteasome Basal State Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ROS ROS / Electrophiles ROS->Keap1_Nrf2 Induces Conformational Change ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Transcription Transcription ARE->Transcription Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1, GCLC) Transcription->Genes Upregulates

Caption: The Nrf2-Keap1 Signaling Pathway.

Conclusion

Novel quinoline compounds represent a versatile and promising scaffold for the development of new antioxidant agents. Their in vitro antioxidant activity can be effectively evaluated using a combination of assays such as DPPH and ABTS. The structure-activity relationship studies often highlight the importance of specific substituents on the quinoline ring in enhancing their radical scavenging capabilities. Furthermore, the potential for these compounds to modulate key cellular antioxidant pathways, such as the Nrf2-Keap1 system, opens up new avenues for therapeutic intervention in oxidative stress-related diseases. Further research is warranted to fully elucidate the mechanisms of action and to optimize the antioxidant potency of this important class of compounds.

References

Technical Guide: Physicochemical Characterization of 1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the compilation of this document, specific experimental data on the solubility and stability of 1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide is not publicly available. This guide therefore provides a framework of established, standardized methodologies for determining these critical physicochemical properties, in line with industry best practices and regulatory guidelines. The data presented in tables are illustrative examples and should not be considered experimental results.

Introduction

1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide is a complex organic molecule belonging to the quinolone family. For any new chemical entity intended for pharmaceutical development, a thorough understanding of its solubility and stability is paramount. These properties are critical for formulation development, bioavailability, and ensuring the safety and efficacy of the final drug product. This document outlines the recommended experimental protocols for characterizing the solubility and stability profile of this compound.

Solubility Assessment

Solubility is a key determinant of a drug's absorption and bioavailability. The long tridecanoyl lipid chain on the subject molecule suggests that it is likely to be poorly soluble in aqueous media. A comprehensive solubility profile should be established in various pharmaceutically relevant solvents and across a range of pH values.

Illustrative Solubility Data

The following table represents the type of data that would be generated from solubility studies.

Solvent System Temperature (°C) Illustrative Solubility (µg/mL) Classification
pH 1.2 HCl Buffer25< 1Practically Insoluble
pH 4.5 Acetate Buffer25< 1Practically Insoluble
pH 6.8 Phosphate Buffer25< 1Practically Insoluble
pH 7.4 Phosphate Buffer25< 1Practically Insoluble
Water25< 1Practically Insoluble
Dimethyl Sulfoxide (DMSO)25> 10,000Very Soluble
N,N-Dimethylformamide (DMF)25> 10,000Very Soluble
Ethanol25~50Sparingly Soluble
Propylene Glycol25~100Slightly Soluble
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.

  • Preparation: Prepare a series of vials for each solvent system to be tested.

  • Addition of Compound: Add an excess amount of 1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide to each vial to ensure that a saturated solution is achieved. The presence of solid material at the end of the experiment is necessary to confirm saturation.

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to allow the system to reach equilibrium.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant.

  • Filtration/Centrifugation: To remove any remaining solid particles, either centrifuge the aliquot at high speed or filter it through a low-binding filter (e.g., 0.22 µm PVDF). This step is critical to avoid artificially high solubility readings.

  • Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Calculate the solubility in µg/mL or mg/mL. The experiment should be performed in triplicate to ensure reproducibility.

Visualization: Solubility Determination Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_result Result A Add excess compound to solvent vials B Agitate at constant temperature (24-72h) A->B C Collect supernatant B->C D Filter or Centrifuge C->D E Quantify concentration (e.g., HPLC) D->E F Determine Solubility E->F

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Assessment

Stability testing is essential to understand how the quality of a drug substance varies over time under the influence of environmental factors. Studies are conducted according to International Council for Harmonisation (ICH) guidelines.[1][2][3]

Forced Degradation (Stress Testing)

Forced degradation studies are undertaken to identify likely degradation products and establish the intrinsic stability of the molecule.[4][5] This helps in developing stability-indicating analytical methods.

  • Hydrolytic Stability: The compound is exposed to acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (water) conditions at elevated temperatures (e.g., 60°C).

  • Oxidative Stability: The compound is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.[4][6]

  • Photostability: The solid compound and a solution are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[3]

  • Thermal Stability: The solid compound is exposed to high heat (e.g., 80°C), often under both dry and humid conditions.

Illustrative Forced Degradation Data
Stress Condition Duration Temperature Illustrative % Degradation Number of Degradants
0.1 M HCl24 hours60°C15%2
0.1 M NaOH8 hours60°C45%3
Water72 hours60°C< 2%0
3% H₂O₂24 hours25°C8%1
Light (ICH Q1B)-25°C< 1%0
Heat (Dry)7 days80°C5%1
Long-Term and Accelerated Stability Studies

These studies are performed on at least three primary batches to establish a re-test period or shelf life.[1][2] The samples are stored in containers that simulate the proposed packaging.

  • Long-Term Conditions: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.[3]

  • Accelerated Conditions: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[3]

Illustrative Accelerated Stability Data (40°C / 75% RH)
Test Parameter Specification Initial 3 Months 6 Months
AppearanceWhite to off-white powderConformsConformsConforms
Assay (%)98.0 - 102.099.8%99.5%99.1%
Degradant 1 (%)≤ 0.20< 0.05%0.08%0.15%
Total Impurities (%)≤ 1.00.15%0.25%0.45%
Experimental Protocol: General Forced Degradation
  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Condition Application:

    • Hydrolysis: Add the stock solution to flasks containing 0.1 M HCl, 0.1 M NaOH, and water. Place in a water bath at the target temperature.

    • Oxidation: Add the stock solution to a flask containing hydrogen peroxide. Keep at room temperature.

    • Control: Prepare a control sample diluted in the same solvent and keep it under normal conditions.

  • Time Point Sampling: Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).

  • Neutralization: For acid and base hydrolysis samples, neutralize the aliquot before analysis (e.g., with an equivalent amount of base or acid).

  • Analysis: Analyze all stressed samples and the control sample by a stability-indicating HPLC method. Use a photodiode array (PDA) detector to observe the spectral purity of the main peak and any degradants.

  • Mass Balance: Evaluate the mass balance to ensure that the decrease in the main peak area corresponds to the increase in the area of the degradation product peaks.

Visualization: Stability Testing Workflow

G cluster_stress Forced Degradation cluster_formal ICH Stability Studies cluster_analysis Analysis cluster_outcome Outcomes A Hydrolysis (Acid, Base, Neutral) G Analyze samples at time points via Stability-Indicating HPLC A->G B Oxidation (H₂O₂) B->G C Photolysis (Light) C->G D Thermal (Heat) D->G E Long-Term Storage (25°C / 60% RH) E->G F Accelerated Storage (40°C / 75% RH) F->G H Identify Degradation Pathways G->H I Establish Shelf-Life & Storage Conditions G->I

Caption: Overview of a comprehensive stability testing program.

Recommended Analytical Methodology

A validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method is the primary tool for the analysis of samples from solubility and stability studies.

  • Column: A C18 reversed-phase column is typically a good starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or formate buffer) and an organic solvent (e.g., acetonitrile or methanol) is recommended to resolve the parent compound from potential impurities and degradants.

  • Detection: UV detection at a wavelength of maximum absorbance for the quinolone chromophore (likely in the 280-350 nm range) should be employed. A Photodiode Array (PDA) detector is highly recommended for forced degradation studies to assess peak purity.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.

References

Spectroscopic Analysis of 1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide is a derivative of the quinoline scaffold, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their broad range of biological activities. Spectroscopic analysis is crucial for the structural elucidation and characterization of such novel compounds. This technical guide provides a comprehensive overview of the expected spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for the title compound, based on the analysis of closely related N'-acyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives. The experimental protocols for these analytical techniques are also detailed.

Predicted Spectroscopic Data

While specific experimental data for 1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide is not publicly available, the following tables summarize the characteristic spectroscopic data for analogous N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives.[1][2] This information serves as a strong predictive foundation for the title compound.

Table 1: Predicted ¹H NMR Spectroscopic Data for the Quinoline Core

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H₅~8.00d~8.0
H₆~7.72t~8.0
H₇~7.33t~8.0
H₈~7.39d~8.0
N-CH₂-CH₃~4.20q~7.0
N-CH₂-CH₃~1.40t~7.0
OH~16.60s-
NH (amide)~12.09s-
NH (hydrazide)~13.32s-

Table 2: Predicted ¹³C NMR Spectroscopic Data for the Quinoline Core

Carbon Chemical Shift (δ, ppm)
C₂ (C=O)~162.8
C₃~96.4
C₄ (C-OH)~173.2
C₄a~114.5
C₅~139.3
C₆~123.1
C₇~134.7
C₈~116.4
C₈a~124.4
N-CH₂~45.0
N-CH₂-CH₃~14.0

Table 3: Predicted FT-IR Spectroscopic Data

Functional Group Vibrational Frequency (ν, cm⁻¹)
O-H (enolic)2500 - 3300 (broad)
N-H (amide)~3200
C=O (amide/hydrazide)1650 - 1685
C=O (quinoline)~1630
C=C (aromatic)1400 - 1600

Table 4: Predicted Mass Spectrometry Data

Ion Predicted m/z
[M+H]⁺458.2968
[M+Na]⁺480.2787

Note: The predicted m/z values are calculated for the molecular formula C₂₅H₃₅N₃O₄.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments, adapted from procedures used for similar quinoline-3-carbohydrazide derivatives.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.

  • ¹H NMR Spectroscopy: The ¹H NMR spectra are recorded at room temperature. Data is typically collected over a spectral width of 0-15 ppm.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectra are recorded using a proton-decoupled pulse sequence. Data is typically collected over a spectral width of 0-200 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared spectrophotometer.

  • Sample Preparation: The sample is prepared as a potassium bromide (KBr) pellet. A small amount of the compound is ground with dry KBr and pressed into a thin, transparent disc.

  • Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Instrumentation: A liquid chromatography-mass spectrometry (LC-MS) system equipped with an electrospray ionization (ESI) source.

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: The sample is introduced into the ESI source, and the mass spectrum is acquired in positive ion mode to observe [M+H]⁺ and [M+Na]⁺ ions.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like 1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting synthesis Synthesis of Target Compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ftir FT-IR Spectroscopy purification->ftir ms Mass Spectrometry (LC-MS ESI) purification->ms interpretation Structural Elucidation nmr->interpretation ftir->interpretation ms->interpretation reporting Technical Report / Whitepaper interpretation->reporting

Spectroscopic Analysis Workflow.
Logical Relationship of Spectroscopic Data

The following diagram illustrates how the different spectroscopic techniques provide complementary information for the structural elucidation of the molecule.

data_relationship cluster_techniques Spectroscopic Techniques cluster_information Structural Information compound Target Compound nmr NMR (¹H, ¹³C) ftir FT-IR ms Mass Spec. carbon_hydrogen Carbon-Hydrogen Framework nmr->carbon_hydrogen functional_groups Functional Groups ftir->functional_groups molecular_weight Molecular Weight & Formula ms->molecular_weight structure Final Structure carbon_hydrogen->structure functional_groups->structure molecular_weight->structure

Complementary Spectroscopic Data.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 4-hydroxy-2-oxo-1,2-dihydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1] Derivatives of this scaffold have been investigated for their potential as antibacterial, anti-HIV-1, antioxidant, and anti-inflammatory agents.[2][3] The functionalization at the 3-position with a carbohydrazide moiety and subsequent N'-acylation allows for the introduction of various lipophilic or functional groups, which can modulate the compound's physicochemical properties and biological activity. This document provides a detailed protocol for the synthesis of a representative long-chain N'-acyl derivative, 1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide.

Experimental Protocols

The synthesis is a three-step process starting from ethyl 1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate.

Step 1: Synthesis of 1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide

This step involves the hydrazinolysis of the starting ester. A similar procedure is described for the synthesis of related quinoline-3-carbohydrazides.[4]

  • Reagents and Materials:

    • Ethyl 1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

    • Hydrazine hydrate (80% or higher)

    • Ethanol

    • Round-bottom flask

    • Reflux condenser

    • Stirring plate

    • Filtration apparatus

  • Procedure:

    • Suspend ethyl 1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (1 equivalent) in ethanol in a round-bottom flask.

    • Add hydrazine hydrate (4-5 equivalents) to the suspension.

    • Heat the mixture to reflux and maintain for 24 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature to allow for precipitation.

    • Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield 1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide as a solid.[4][5]

Step 2: Synthesis of Tridecanoyl Chloride (Acylating Agent)

This is a standard procedure for converting a carboxylic acid to an acyl chloride.

  • Reagents and Materials:

    • Tridecanoic acid

    • Thionyl chloride or oxalyl chloride

    • Dry dichloromethane (DCM)

    • Dimethylformamide (DMF) (catalytic amount if using oxalyl chloride)

    • Round-bottom flask

    • Reflux condenser with a drying tube

    • Stirring plate

  • Procedure:

    • Dissolve tridecanoic acid (1 equivalent) in dry DCM in a round-bottom flask.

    • Add thionyl chloride (1.2-1.5 equivalents) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and then reflux for 2-3 hours.

    • Remove the excess thionyl chloride and DCM under reduced pressure to obtain tridecanoyl chloride, which can be used in the next step without further purification.

Step 3: Synthesis of 1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide

This final step involves the N-acylation of the carbohydrazide.[6][7]

  • Reagents and Materials:

    • 1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide

    • Tridecanoyl chloride

    • Dry pyridine or triethylamine (TEA)

    • Dry dichloromethane (DCM)

    • Round-bottom flask

    • Stirring plate

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • Dissolve 1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide (1 equivalent) in dry DCM with pyridine (1.2 equivalents) in a round-bottom flask at 0 °C.

    • Add a solution of tridecanoyl chloride (1.1 equivalents) in dry DCM dropwise to the mixture.

    • Allow the reaction to stir at room temperature overnight.

    • Wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain the final compound.

Data Presentation

Table 1: Reagents for Synthesis

Step Starting Material Reagent(s) Solvent
1 Ethyl 1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate Hydrazine hydrate Ethanol
2 Tridecanoic acid Thionyl chloride Dichloromethane

| 3 | 1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide | Tridecanoyl chloride, Pyridine | Dichloromethane |

Table 2: Hypothetical Characterization Data for the Final Compound

Analysis Expected Result
Molecular Formula C₂₅H₃₅N₃O₄
Molecular Weight 441.56 g/mol
Melting Point 180-185 °C
¹H NMR Peaks corresponding to ethyl, tridecanoyl, and quinoline protons.
¹³C NMR Peaks corresponding to carbonyl, aromatic, and aliphatic carbons.
Mass Spec (ESI-MS) m/z = 442.27 [M+H]⁺

| IR (cm⁻¹) | Peaks for N-H, C=O (amide and quinolone), and C-H stretches. |

Visualizations

Diagram 1: Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Hydrazinolysis cluster_1 Step 2: Acyl Chloride Formation cluster_2 Step 3: N-Acylation Start Ethyl 1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate Step1_reagent Hydrazine Hydrate Ethanol, Reflux Intermediate 1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Step1_reagent->Intermediate Step3_reagent Pyridine DCM Tridecanoic_Acid Tridecanoic Acid Step2_reagent SOCl₂ DCM Acyl_Chloride Tridecanoyl Chloride Step2_reagent->Acyl_Chloride Final_Product 1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide Step3_reagent->Final_Product

Caption: Synthetic pathway for the target compound.

Diagram 2: Hypothetical Mechanism of Action - Enzyme Inhibition

Many quinoline derivatives exert their biological effects by inhibiting key enzymes. For example, some are known to target bacterial gyrase or viral integrase.[3] The following diagram illustrates a general mechanism of competitive enzyme inhibition.

Enzyme_Inhibition Enzyme Enzyme (e.g., Gyrase) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex Binds EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->EI_Complex Binds Substrate Substrate (e.g., DNA) Substrate->ES_Complex Inhibitor Quinoline Derivative Inhibitor->EI_Complex Product Product ES_Complex->Product Reaction EI_Complex->Enzyme Reversible

Caption: Competitive inhibition of an enzyme by a quinoline derivative.

References

Application Notes and Protocols for 1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide is a quinoline derivative. The quinoline scaffold is a prominent feature in a wide range of biologically active compounds, exhibiting activities such as antibacterial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] This document provides detailed application notes and protocols for the use of this compound and structurally similar derivatives in various cell culture assays. While specific data for 1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide is not widely available, the provided protocols are based on established methodologies for analogous quinoline-3-carbohydrazide derivatives.

Data Presentation

The following table summarizes the antibacterial activity of structurally related N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives, as specific data for the tridecanoyl derivative is not publicly available. This data is presented to give a representative understanding of the potential biological activity of this class of compounds.

Table 1: Antibacterial Activity of Representative 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives [4][5]

Compound IDTest OrganismMinimum Inhibitory Concentration (MIC) in µg/mL
12b Staphylococcus aureus39
Escherichia coli39
Pseudomonas aeruginosa39
12g Staphylococcus aureus> 100
Escherichia coli> 100
Pseudomonas aeruginosa> 100
12i Staphylococcus aureus> 100
Escherichia coli> 100
Pseudomonas aeruginosa> 100

Note: The compound IDs (12b, 12g, 12i) refer to specific N'-arylidene derivatives from the cited literature and not 1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide.

Experimental Protocols

General Preparation of Stock Solutions

Objective: To prepare a concentrated stock solution of the test compound for use in cell culture assays.

Materials:

  • 1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Protocol:

  • Accurately weigh the desired amount of the compound.

  • Dissolve the compound in an appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM, 50 mM, or 100 mM).

  • Ensure complete dissolution by vortexing or gentle warming.

  • Sterile-filter the stock solution through a 0.22 µm syringe filter if necessary.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Cytotoxicity Assessment using MTT Assay

Objective: To determine the cytotoxic effect of the compound on a chosen cell line. This protocol is based on a general method for quinoline derivatives.[6]

Materials:

  • Human epithelial colorectal carcinoma cells (Caco-2) or other relevant cell line.[6]

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin).[6]

  • 96-well transparent cell culture plates.

  • Test compound stock solution.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF).

  • Phosphate-buffered saline (PBS).

  • Microplate reader.

Protocol:

  • Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Prepare serial dilutions of the test compound from the stock solution in the complete culture medium. The final DMSO concentration should be kept low (typically ≤ 0.5%) to avoid solvent toxicity.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a negative control (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding Seed cells in 96-well plate Add_Compound Add compound dilutions to cells Cell_Seeding->Add_Compound Compound_Dilution Prepare serial dilutions of compound Compound_Dilution->Add_Compound Incubation Incubate for 24-72h Add_Compound->Incubation Add_MTT Add MTT solution Incubation->Add_MTT Incubate_MTT Incubate for 4h Add_MTT->Incubate_MTT Solubilize Add solubilization solution Incubate_MTT->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate % cell viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 value Calculate_Viability->Determine_IC50

Caption: Workflow for a typical MTT cytotoxicity assay.

Antibacterial Activity Assessment (Minimum Inhibitory Concentration - MIC)

Objective: To determine the minimum concentration of the compound that inhibits the visible growth of a bacterium. This protocol is based on the methods described for similar quinoline-3-carbohydrazide derivatives.[4][5]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa).

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium.

  • 96-well microtiter plates.

  • Test compound stock solution.

  • Positive control antibiotic (e.g., Ciprofloxacin).

  • Bacterial inoculum adjusted to 0.5 McFarland standard.

Protocol:

  • Prepare a serial two-fold dilution of the test compound in MHB in a 96-well plate.

  • Prepare a bacterial suspension from an overnight culture and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add the bacterial inoculum to each well containing the compound dilutions.

  • Include a positive control (broth with bacteria and no compound), a negative control (broth only), and a positive antibiotic control.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Dilution Prepare serial dilutions of compound in broth Inoculation Inoculate wells with bacteria Compound_Dilution->Inoculation Inoculum_Prep Prepare bacterial inoculum (0.5 McFarland) Inoculum_Prep->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Read_Results Visually inspect for growth Incubation->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Potential Signaling Pathways

Quinoline derivatives have been reported to interact with various cellular signaling pathways. While the specific pathways affected by 1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide are yet to be elucidated, related compounds have been shown to influence pathways involved in cancer progression and inflammation.

Signaling_Pathways cluster_cancer Cancer-Related Pathways cluster_inflammation Inflammation-Related Pathways Quinoline_Derivative Quinoline Derivative PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Quinoline_Derivative->PI3K_AKT_mTOR Inhibition MAPK MAPK Pathway Quinoline_Derivative->MAPK Modulation EGFR EGFR Signaling Quinoline_Derivative->EGFR Inhibition Apoptosis Apoptosis Induction Quinoline_Derivative->Apoptosis Induction COX Cyclooxygenase (COX) Pathway Quinoline_Derivative->COX Inhibition NF_kB NF-κB Signaling Quinoline_Derivative->NF_kB Inhibition

Caption: Potential signaling pathways modulated by quinoline derivatives.

References

Application Notes and Protocols for Testing Antimicrobial Effects of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinoline derivatives represent a significant class of heterocyclic compounds possessing a broad spectrum of pharmacological activities, including potent antimicrobial effects.[1][2][3][4] This document provides detailed experimental protocols and application notes for the comprehensive evaluation of the antimicrobial properties of novel quinoline derivatives. The methodologies outlined herein are designed to assess the inhibitory and bactericidal activity against planktonic bacteria and to characterize the impact on bacterial biofilm formation.

Key Antimicrobial Assays

A thorough investigation of a novel quinoline derivative's antimicrobial potential involves a series of key assays. These experiments are designed to quantify the compound's efficacy and provide insights into its mechanism of action.

Core Assays:

  • Minimum Inhibitory Concentration (MIC) Assay: Determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][6][7][8]

  • Minimum Bactericidal Concentration (MBC) Assay: Identifies the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[9][10]

  • Time-Kill Kinetics Assay: Evaluates the rate at which an antimicrobial agent kills a microbial population over time.[11][12]

  • Anti-Biofilm Assay: Assesses the ability of a compound to inhibit biofilm formation or eradicate established biofilms.

Data Presentation

Quantitative data from the antimicrobial assays should be summarized for clear interpretation and comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of Quinoline Derivatives against Various Bacterial Strains (µg/mL)

Quinoline DerivativeStaphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)Enterococcus faecalis (ATCC 29212)
Compound QD-1 816324
Compound QD-2 24161
Compound QD-3 1632>648
Ciprofloxacin 0.50.2511

Table 2: Minimum Bactericidal Concentration (MBC) of Quinoline Derivatives (µg/mL)

Quinoline DerivativeS. aureus (ATCC 29213)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)E. faecalis (ATCC 29212)
Compound QD-1 1632648
Compound QD-2 48322
Compound QD-3 3264>6416
Ciprofloxacin 10.522

Table 3: Biofilm Inhibition by Quinoline Derivatives

Quinoline Derivative (at MIC)Biofilm Biomass Reduction (%) vs. Control
Compound QD-1 65
Compound QD-2 85
Compound QD-3 40
Ciprofloxacin 75

Experimental Protocols

Detailed methodologies for the key antimicrobial assays are provided below.

Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution Method)

This protocol determines the lowest concentration of a quinoline derivative that inhibits the visible growth of a bacterial strain.[6][7][8]

Materials:

  • Quinoline derivatives (stock solutions in a suitable solvent, e.g., DMSO)

  • Bacterial strains (e.g., S. aureus, E. coli, P. aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Plate reader (optional, for OD measurements)

Procedure:

  • Prepare Bacterial Inoculum:

    • From a fresh agar plate, inoculate a single colony of the test bacterium into 5 mL of CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth.

    • Adjust the turbidity of the bacterial suspension with sterile CAMHB to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted bacterial suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

  • Prepare Serial Dilutions of Quinoline Derivatives:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the quinoline derivative stock solution (at twice the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no compound).

    • Well 12 serves as the sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL, and the final bacterial concentration will be approximately 7.5 x 10⁵ CFU/mL.

    • Add 100 µL of sterile CAMHB to well 12.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the quinoline derivative at which there is no visible growth (turbidity) in the well.[6]

MIC_Workflow prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate wells with Bacterial Suspension prep_inoculum->inoculation serial_dilution Prepare 2-fold Serial Dilutions of Quinolone Derivative in 96-well plate serial_dilution->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation read_mic Determine MIC (Lowest concentration with no visible growth) incubation->read_mic

MIC Assay Workflow
Minimum Bactericidal Concentration (MBC) Assay Protocol

This assay is performed after the MIC assay to determine the concentration of the quinoline derivative that results in bacterial death.[9][10]

Materials:

  • MIC plate from the previous experiment

  • Tryptic Soy Agar (TSA) plates

  • Sterile pipette tips

Procedure:

  • Subculturing from MIC Plate:

    • From each well of the MIC plate that shows no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.

    • Spot-inoculate the aliquot onto a TSA plate.

  • Incubation:

    • Incubate the TSA plates at 37°C for 18-24 hours.

  • Determination of MBC:

    • The MBC is the lowest concentration of the quinoline derivative that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria survive). In practice, this is often determined as the lowest concentration with no visible colony growth on the agar plate.

MBC_Workflow mic_plate MIC Plate (wells with no visible growth) subculture Subculture 10 µL from each clear well onto TSA plates mic_plate->subculture incubation Incubate TSA plates at 37°C for 18-24h subculture->incubation read_mbc Determine MBC (Lowest concentration with no colony growth) incubation->read_mbc

MBC Assay Workflow
Time-Kill Kinetics Assay Protocol

This protocol assesses the bactericidal or bacteriostatic activity of a quinoline derivative over time.[11][12]

Materials:

  • Quinoline derivative

  • Bacterial strain

  • CAMHB

  • Sterile culture tubes

  • TSA plates

Procedure:

  • Prepare Cultures:

    • Prepare a bacterial inoculum as described in the MIC protocol.

    • Prepare culture tubes containing CAMHB with the quinoline derivative at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC). Include a growth control tube without the compound.

  • Inoculation:

    • Inoculate each tube with the bacterial suspension to achieve a starting density of approximately 5 x 10⁵ CFU/mL.

  • Sampling and Plating:

    • At various time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.

    • Perform serial dilutions of the aliquots in sterile saline or PBS.

    • Plate 100 µL of appropriate dilutions onto TSA plates.

  • Incubation and Colony Counting:

    • Incubate the TSA plates at 37°C for 18-24 hours.

    • Count the number of colonies (CFU) on each plate.

  • Data Analysis:

    • Calculate the CFU/mL for each time point and concentration.

    • Plot the log₁₀ CFU/mL versus time for each concentration to generate time-kill curves. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal.

Time_Kill_Workflow prep_cultures Prepare bacterial cultures with various concentrations of quinoline derivative inoculation Inoculate to ~5x10^5 CFU/mL prep_cultures->inoculation sampling Take samples at multiple time points (0, 2, 4, 6, 8, 12, 24h) inoculation->sampling serial_dilution Perform serial dilutions sampling->serial_dilution plating Plate dilutions on TSA serial_dilution->plating incubation Incubate plates at 37°C for 18-24h plating->incubation counting Count CFUs and plot log10 CFU/mL vs. Time incubation->counting

Time-Kill Assay Workflow
Anti-Biofilm Assay Protocol (Crystal Violet Staining)

This protocol quantifies the effect of quinoline derivatives on biofilm formation.[13][14][15][16][17]

Materials:

  • Quinoline derivative

  • Bacterial strain

  • Tryptic Soy Broth (TSB) supplemented with glucose (e.g., 0.25%)

  • Sterile 96-well flat-bottom microtiter plates

  • Crystal Violet solution (0.1% w/v)

  • Ethanol (95%) or Acetic Acid (33%)

Procedure:

  • Biofilm Formation:

    • Prepare a bacterial suspension and dilute it in TSB with glucose.

    • Add 100 µL of the bacterial suspension to the wells of a 96-well plate.

    • Add 100 µL of the quinoline derivative at various concentrations (e.g., sub-MIC) to the wells. Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plate at 37°C for 24-48 hours without shaking.

  • Washing:

    • Carefully remove the planktonic cells by gently aspirating the medium from each well.

    • Wash the wells twice with 200 µL of sterile PBS to remove any remaining non-adherent bacteria.

  • Staining:

    • Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

    • Remove the crystal violet solution and wash the wells three times with 200 µL of sterile water.

  • Solubilization and Quantification:

    • Add 200 µL of 95% ethanol or 33% acetic acid to each well to solubilize the bound crystal violet.

    • Incubate for 15-30 minutes at room temperature.

    • Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.[16]

  • Data Analysis:

    • The absorbance is proportional to the amount of biofilm formed. Calculate the percentage of biofilm inhibition compared to the control.

Anti_Biofilm_Workflow biofilm_formation Incubate bacteria with quinoline derivative in 96-well plate for 24-48h washing_planktonic Remove planktonic cells and wash with PBS biofilm_formation->washing_planktonic staining Stain with 0.1% Crystal Violet washing_planktonic->staining washing_stain Wash to remove excess stain staining->washing_stain solubilization Solubilize bound stain with Ethanol or Acetic Acid washing_stain->solubilization quantification Measure absorbance at 570-595 nm solubilization->quantification

Anti-Biofilm Assay Workflow

Signaling Pathways Targeted by Quinolone Derivatives

Understanding the molecular targets of quinoline derivatives is crucial for rational drug design and for overcoming resistance.

Inhibition of DNA Gyrase and Topoisomerase IV

The primary mechanism of action for many clinically important quinolone antibiotics is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[6][9][17][18][19]

  • DNA Gyrase: This enzyme introduces negative supercoils into DNA, which is necessary to relieve the torsional stress that occurs during DNA replication and transcription.[6][19]

  • Topoisomerase IV: This enzyme is responsible for decatenating (unlinking) the daughter chromosomes after DNA replication, allowing them to segregate into daughter cells.[6][9][17]

Quinolones bind to the enzyme-DNA complex, stabilizing it and leading to double-strand breaks in the bacterial DNA.[17][18] This triggers the SOS response, a DNA damage repair system, but overwhelming damage ultimately leads to cell death.

DNA_Gyrase_Inhibition quinolone Quinolone Derivative enzyme_dna_complex Enzyme-DNA Complex quinolone->enzyme_dna_complex Inhibits dna_gyrase DNA Gyrase / Topoisomerase IV dna_gyrase->enzyme_dna_complex dna Bacterial DNA dna->enzyme_dna_complex dna_replication DNA Replication & Segregation enzyme_dna_complex->dna_replication Normal Function dna_damage DNA Double-Strand Breaks enzyme_dna_complex->dna_damage Stabilizes complex, leading to sos_response SOS Response dna_damage->sos_response cell_death Bacterial Cell Death dna_damage->cell_death

Inhibition of DNA Gyrase/Topoisomerase IV
Interference with Quorum Sensing

Some quinoline derivatives can interfere with bacterial cell-to-cell communication, known as quorum sensing (QS). In Pseudomonas aeruginosa, a key QS system involves the Pseudomonas quinolone signal (PQS).[13][14] This system regulates the expression of numerous virulence factors.[13][15] By inhibiting the biosynthesis or signaling of PQS, quinoline derivatives can attenuate the virulence of this important pathogen.[1]

Quorum_Sensing_Interference quinoline Quinolone Derivative pqs_biosynthesis PQS Biosynthesis Pathway quinoline->pqs_biosynthesis Inhibits pqs Pseudomonas Quinolone Signal (PQS) pqs_biosynthesis->pqs pqs_receptor PQS Receptor (PqsR) pqs->pqs_receptor Binds to virulence_gene_expression Virulence Gene Expression pqs_receptor->virulence_gene_expression Activates reduced_virulence Reduced Virulence virulence_gene_expression->reduced_virulence Leads to

Interference with PQS Quorum Sensing
Inhibition of Two-Component Signaling Systems

Two-component signaling systems (TCSs) are a major mechanism by which bacteria sense and respond to environmental changes. Some novel antibacterial compounds have been shown to inhibit the autophosphorylation of the histidine kinase component of these systems.[5] While less common for traditional quinolones, targeting TCSs represents a potential mechanism of action for novel quinoline derivatives, which could lead to reduced emergence of resistance.[5]

TCS_Inhibition quinoline Quinolone Derivative autophosphorylation Autophosphorylation quinoline->autophosphorylation Inhibits environmental_signal Environmental Signal histidine_kinase Histidine Kinase environmental_signal->histidine_kinase histidine_kinase->autophosphorylation response_regulator Response Regulator autophosphorylation->response_regulator Phosphotransfer gene_expression Adaptive Gene Expression response_regulator->gene_expression bacterial_survival Bacterial Survival & Virulence gene_expression->bacterial_survival

Inhibition of Two-Component Signaling

References

Application Notes and Protocols for 1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the specific compound "1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide" in the context of drug discovery applications did not yield any direct results. The scientific literature available through the performed searches does not contain specific data, experimental protocols, or described signaling pathways for this particular molecule. The research primarily focuses on the broader class of quinoline-3-carbohydrazide derivatives.

This document, therefore, provides a general overview of the applications of the quinoline-3-carbohydrazide scaffold in drug discovery, drawing from available research on related analogues. This information can serve as a foundational resource for researchers interested in exploring the potential of novel derivatives such as 1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide.

General Applications of Quinoline-3-Carbohydrazide Derivatives in Drug Discovery

The quinoline core is a prominent heterocyclic scaffold in medicinal chemistry, and its derivatives have been investigated for a wide range of therapeutic applications.[1][2] The introduction of a carbohydrazide moiety at the 3-position of the quinoline ring has been a strategy to generate novel compounds with diverse biological activities. These activities are often attributed to the ability of the carbohydrazide group to form various hydrogen bonds and coordinate with metal ions, which can be crucial for interacting with biological targets.

Antimicrobial and Antibacterial Activity

Several studies have focused on the synthesis and evaluation of quinoline-3-carbohydrazide derivatives as potential antimicrobial and antibacterial agents.[1][3] The general approach involves the condensation of a quinoline-3-carbohydrazide with various aldehydes to form quinoline-3-carbohydrazones.

Experimental Protocol: In Vitro Antibacterial Activity Assay (Minimum Inhibitory Concentration - MIC)

This protocol outlines a general method for determining the MIC of quinoline-3-carbohydrazide derivatives against bacterial strains.

  • Bacterial Strains and Culture Conditions:

    • Procure standard bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) from a recognized culture collection.

    • Culture the bacteria in appropriate broth (e.g., Mueller-Hinton Broth) at 37°C for 18-24 hours to achieve a turbidity corresponding to 0.5 McFarland standard.

  • Preparation of Test Compounds:

    • Dissolve the synthesized quinoline-3-carbohydrazide derivatives in a suitable solvent (e.g., DMSO) to a stock concentration of 1 mg/mL.

  • MIC Determination (Broth Microdilution Method):

    • Dispense 100 µL of sterile broth into each well of a 96-well microtiter plate.

    • Add 100 µL of the stock solution of the test compound to the first well and perform serial two-fold dilutions across the plate.

    • Inoculate each well with 5 µL of the prepared bacterial suspension.

    • Include a positive control (broth with bacteria and a known antibiotic) and a negative control (broth with bacteria and solvent).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antioxidant Activity

The quinoline scaffold is known to possess antioxidant properties, and derivatives of quinoline-3-carbohydrazide have been evaluated for their ability to scavenge free radicals.[3][4]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol describes a common method to assess the antioxidant potential of quinoline-3-carbohydrazide derivatives.

  • Reagents:

    • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (e.g., 0.1 mM).

    • Test compounds dissolved in a suitable solvent.

    • Ascorbic acid as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add various concentrations of the test compounds.

    • Add the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the test compound and A_sample is the absorbance in the presence of the test compound.

Anti-HIV Activity

The 4-hydroxy-2-oxo-1,2-dihydroquinoline scaffold has been investigated for its potential to inhibit HIV integrase.[1] While the specific derivatives studied did not show significant activity, the scaffold itself is considered a template for further development.[1]

Experimental Workflow: Anti-HIV Drug Discovery

The following diagram illustrates a general workflow for the discovery of anti-HIV agents based on the quinoline scaffold.

AntiHIV_Workflow cluster_design Compound Design & Synthesis cluster_screening In Vitro Screening cluster_evaluation Further Evaluation Design Scaffold Selection (4-hydroxy-2-oxo-quinoline) Synthesis Synthesis of Carbohydrazide Derivatives Design->Synthesis Integrase_Assay HIV Integrase Inhibition Assay Synthesis->Integrase_Assay Replication_Assay Cell-based HIV-1 Replication Assay Integrase_Assay->Replication_Assay SAR Structure-Activity Relationship (SAR) Studies Replication_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt HIV_Integration_Inhibition cluster_virus HIV Replication Cycle cluster_drug Drug Action Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription Integration Integration into Host Genome Viral_DNA->Integration HIV Integrase Host_Cell Host Cell Quinoline_Derivative Quinoline-3-carbohydrazide Derivative Quinoline_Derivative->Integration Inhibition

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This application note describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of 1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide. The compound consists of a quinoline core, a hydroxyl group, a carbohydrazide linker, and a long tridecanoyl alkyl chain, rendering it suitable for reversed-phase chromatography. The developed method is designed to be robust and provide a reliable analytical tool for purity assessment and quantification in drug discovery and development settings.

Introduction

1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide and its analogs are of interest in medicinal chemistry. The 2-oxo-1,2-dihydroquinoline scaffold is present in several approved drugs.[1] The development of robust analytical methods for these compounds is crucial for ensuring quality control during synthesis and formulation. This document provides a detailed protocol for an RP-HPLC method, including sample preparation, chromatographic conditions, and data analysis.

Experimental Protocols

Materials and Reagents
  • Analyte: 1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, filtered and deionized)

  • Mobile Phase Additives: Formic acid (LC-MS grade), Trifluoroacetic acid (HPLC grade)

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method.

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 70% to 95% B over 15 minutes; hold at 95% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection Wavelength 254 nm and 320 nm
Standard and Sample Preparation

Standard Preparation:

  • Accurately weigh approximately 10 mg of the reference standard of 1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide.

  • Dissolve the standard in 10 mL of the sample diluent to obtain a stock solution of 1 mg/mL.

  • Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range for the calibration curve.

Sample Preparation:

  • For bulk drug substance, accurately weigh and dissolve in the sample diluent to a final concentration within the calibration range.

  • For formulated products, a suitable extraction method may be required to isolate the analyte from excipients.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Data Presentation

The following table summarizes the expected performance characteristics of the HPLC method. These are hypothetical values to illustrate the expected performance.

ParameterExpected Value
Retention Time (min) ~ 12.5
Tailing Factor < 1.5
Theoretical Plates > 5000
Linearity (r²) > 0.999
LOD (µg/mL) ~ 0.1
LOQ (µg/mL) ~ 0.3

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Compound dissolve Dissolve in Diluent weigh->dissolve filter Filter Solution (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Analyte integrate->quantify report Generate Report quantify->report

Caption: Experimental workflow for the HPLC analysis of the target compound.

Key Parameters in HPLC Method Development

hplc_parameters cluster_mobile_phase Mobile Phase cluster_column Stationary Phase cluster_conditions Operating Conditions center_node HPLC Separation (Resolution & Peak Shape) organic_solvent Organic Solvent (Acetonitrile vs. Methanol) organic_solvent->center_node ph_modifier pH Modifier (Formic Acid vs. TFA) ph_modifier->center_node gradient Gradient Profile gradient->center_node column_chem Column Chemistry (C18, C8, Phenyl) column_chem->center_node particle_size Particle Size (µm) particle_size->center_node dimensions Dimensions (L x ID) dimensions->center_node flow_rate Flow Rate (mL/min) flow_rate->center_node temperature Column Temperature (°C) temperature->center_node detection_wl Detection Wavelength (nm) detection_wl->center_node

Caption: Key parameters influencing HPLC separation and method development.

References

Application Note: Formulation of 1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide is a novel quinoline derivative with potential therapeutic applications. Quinoline scaffolds are known to exhibit a wide range of biological activities, including antibacterial and antiviral properties.[1][2][3][4] Due to its long tridecanoyl acyl chain, the compound is anticipated to have low aqueous solubility, posing a significant challenge for oral administration in in vivo studies. This application note provides a systematic approach to developing a suitable oral formulation for preclinical animal studies, focusing on a suspension-based dosage form. The protocol outlines methods for solubility screening, vehicle selection, formulation preparation, and characterization to ensure a homogenous and stable suspension for accurate dosing.

Pre-formulation Considerations

A thorough understanding of the physicochemical properties of 1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide is critical for developing a successful formulation. Key parameters to determine include:

  • Solubility: Determination in various pharmaceutically acceptable solvents and biorelevant media (e.g., simulated gastric and intestinal fluids).

  • LogP: An indicator of lipophilicity, which influences absorption.

  • pKa: Important for understanding pH-dependent solubility.

  • Melting Point & Thermal Stability: To assess the physical stability of the compound.

  • Solid-State Characterization (e.g., XRD, DSC): To identify the crystalline form and any potential polymorphism.

Given the high lipophilicity suggested by the tridecanoyl chain, a suspension formulation is a practical approach for initial in vivo studies.

Formulation Strategy

For a poorly soluble compound like 1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide, a micronized suspension in an aqueous vehicle containing a suspending agent and a wetting agent is a common and effective strategy for oral administration in preclinical studies.[5][6] This approach aims to:

  • Enhance Dissolution: By increasing the surface area of the drug particles.

  • Ensure Dose Uniformity: Through a homogenous suspension.

  • Improve Wettability: To facilitate dispersion of the hydrophobic drug particles in the aqueous vehicle.

Experimental Workflow for Formulation Development

G cluster_0 Phase 1: Characterization & Screening cluster_1 Phase 2: Formulation & Optimization cluster_2 Phase 3: Analysis & Dosing A Physicochemical Characterization (Solubility, LogP, pKa) B Excipient Compatibility Studies A->B C Vehicle & Surfactant Screening B->C D Particle Size Reduction (Micronization) C->D E Suspension Preparation D->E F Formulation Optimization (Concentration of Excipients) E->F G Characterization (HPLC, DLS, Microscopy) F->G H Stability Studies G->H I In Vivo Dosing (Oral Gavage) H->I

Caption: Experimental workflow for formulation development.

Data Presentation

Table 1: Solubility Screening of 1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide

Solvent/VehicleSolubility (mg/mL) at 25°C
Water< 0.001
0.1 N HCl< 0.001
pH 7.4 Phosphate Buffer< 0.001
Polyethylene Glycol 400 (PEG 400)5.2
Propylene Glycol2.8
Corn Oil15.7
0.5% (w/v) Methylcellulose in Water< 0.001 (as suspension)
0.5% (w/v) Methylcellulose / 0.1% (w/v) Tween® 80 in Water< 0.001 (as suspension)

Note: The data presented in this table is hypothetical and should be determined experimentally.

Table 2: Proposed Suspension Formulation

ComponentFunctionConcentration (% w/v)
1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazideActive Pharmaceutical Ingredient (API)1.0 (or as required by dose)
Methylcellulose (400 cP)Suspending Agent0.5
Tween® 80Wetting Agent/Surfactant0.1
Purified WaterVehicleq.s. to 100%

Table 3: Quality Control Parameters for the Final Formulation

ParameterMethodSpecification
AppearanceVisual InspectionHomogenous, milky white suspension
pHpH meter6.0 - 7.5
Drug ContentHPLC95.0% - 105.0% of label claim
Particle Size (D90)Dynamic Light Scattering (DLS)< 10 µm
RedispersibilityManual ShakingEasily redispersed with no caking
Stability (4°C and 25°C)HPLC, DLS, VisualNo significant change in drug content, particle size, or appearance for the duration of the study

Experimental Protocols

Protocol 1: Solubility Screening

  • Add an excess amount of 1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide to a known volume (e.g., 1 mL) of the selected solvent/vehicle in a glass vial.

  • Cap the vial and agitate at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and dilute it with a suitable solvent.

  • Quantify the concentration of the dissolved compound using a validated HPLC method.

Protocol 2: Preparation of the Suspension Formulation (10 mL)

  • Weigh the required amount of 1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide (e.g., 100 mg for a 10 mg/mL suspension). If not already micronized, reduce the particle size using a mortar and pestle or other suitable milling technique.

  • In a separate container, prepare the vehicle by dissolving methylcellulose (50 mg) and Tween® 80 (10 mg) in approximately 8 mL of purified water. Stir until fully dissolved.

  • Create a paste by adding a small amount of the vehicle to the drug powder and triturating until a smooth consistency is achieved.

  • Gradually add the remaining vehicle to the paste while stirring continuously to form a uniform suspension.

  • Transfer the suspension to a 10 mL graduated cylinder and add purified water to reach the final volume.

  • Homogenize the suspension using a suitable method (e.g., sonication or high-shear mixing) to ensure uniform particle size distribution.

Protocol 3: Characterization of the Suspension

  • Drug Content (HPLC): Develop a stability-indicating HPLC method to quantify the concentration of the active ingredient and detect any degradation products. The method should be validated for linearity, accuracy, and precision.

  • Particle Size Analysis (DLS): Dilute a sample of the suspension and analyze it using a DLS instrument to determine the particle size distribution.[7][8][9][10]

  • Microscopy: Visually inspect a drop of the suspension under a microscope to assess the morphology of the particles and check for any agglomeration.

  • Redispersibility: Allow the suspension to stand undisturbed for a defined period. Then, assess the ease of redispersion by gentle manual shaking.

Protocol 4: In Vivo Administration (Oral Gavage in Rats)

  • Accurately weigh the animal to determine the correct dosing volume. The typical maximum oral gavage volume for rats is 10 mL/kg.[11][12][13][14][15]

  • Gently agitate the formulation to ensure a homogenous suspension immediately before drawing the dose into a syringe fitted with a gavage needle.

  • Properly restrain the rat to immobilize its head and body.

  • Measure the gavage needle from the tip of the rat's nose to the last rib to determine the appropriate insertion depth.

  • Carefully insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. Do not force the needle.

  • Once the needle is in the correct position, slowly administer the formulation.

  • Gently remove the gavage needle and return the animal to its cage.

  • Monitor the animal for any signs of distress after dosing.

Potential Signaling Pathway

While the specific mechanism of action for 1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide is yet to be fully elucidated, related compounds have shown activity as inhibitors of bacterial enzymes or viral integrase.[1][2][3][4] A plausible mechanism could involve the inhibition of a key bacterial enzyme, such as DNA gyrase, or interference with viral replication.

G cluster_0 Bacterial Cell A Quinoline Derivative B DNA Gyrase A->B Inhibition C DNA Replication B->C Blocks D Bacterial Cell Death C->D Prevents

References

Application Notes and Protocols: Docking Studies of Quinoline-3-Carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinoline-3-carbohydrazide derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These activities include anticancer, antimicrobial, antiviral, and enzyme inhibition properties. This document provides detailed application notes and protocols for the synthesis, molecular docking, and biological evaluation of these derivatives, with a focus on their potential as therapeutic agents. The information is compiled from various scientific studies to offer a comprehensive guide for researchers in the field.

I. Data Presentation: Quantitative Biological Activity

The following tables summarize the reported biological activities of various quinoline-3-carbohydrazide derivatives from the literature, providing a comparative overview of their potency.

Anticancer Activity

Table 1: In Vitro Anticancer Activity of Quinoline-Based Hydrazone Derivatives (IC50 in µM)

CompoundBGC-823 (Gastric)BEL-7402 (Hepatoma)MCF-7 (Breast)A549 (Lung)HL-7702 (Normal Liver)
3a 25.1434.3230.1528.73>50
3b 10.1112.037.01615.42>50
3c 8.239.157.0510.33>50
3d 18.7620.1822.4325.81>50
5-FU (Control) 9.8711.218.9512.54>50

Data from studies on quinoline-based dihydrazone derivatives, where compounds 3b and 3c showed significant activity against the MCF-7 cell line.[1]

Table 2: In Vitro Anticancer Activity of Quinoline Hydrazide Derivatives against Various Cell Lines (IC50 in µM)

CompoundSH-SY5Y (Neuroblastoma)Kelly (Neuroblastoma)MCF-7 (Breast)MDA-MB-231 (Breast)
16 5.72.4>25.0Not Tested
17 2.91.314.118.8

These novel quinoline hydrazides show promise, particularly for the treatment of neuroblastoma.[2]

Antimicrobial Activity

Table 3: Minimum Inhibitory Concentration (MIC) of Quinoline-Based Derivatives against Bacterial Strains (µg/mL)

CompoundS. aureusE. coliP. aeruginosa
12b 393939

Compound 12b, a N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivative, exhibited the best antibacterial activity.[3]

Table 4: Minimum Inhibitory Concentration (MIC) of Quinoline-Based Hydroxyimidazolium Hybrids (µg/mL)

CompoundE. coliK. pneumoniaeS. aureusM. tuberculosis H37Rv
7a ≥50502020
7b ≥5050210
7h ≥50≥5020>50

Hybrid 7b displayed potent anti-staphylococcal and anti-mycobacterial activity.[4]

II. Experimental Protocols

A. Synthesis of N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives

This protocol describes a general method for the synthesis of the title compounds.

Workflow for Synthesis

Synthesis_Workflow IsatoicAnhydride Isatoic Anhydride Step1 Ethyl 4-hydroxy-2-oxo-1,2- dihydroquinoline-3-carboxylate IsatoicAnhydride->Step1 DiethylMalonate Diethyl Malonate DiethylMalonate->Step1 DMF DMF, 85°C DMF->Step1 Step2 4-Hydroxy-2-oxo-1,2- dihydroquinoline-3-carbohydrazide Step1->Step2 HydrazineHydrate Hydrazine Hydrate HydrazineHydrate->Step2 Ethanol Ethanol, Reflux Ethanol->Step2 FinalProduct N'-arylidene-4-hydroxy-2-oxo-1,2- dihydroquinoline-3-carbohydrazide Step2->FinalProduct Aldehyde Substituted Aldehyde Aldehyde->FinalProduct Methanol Methanol, Acetic Acid (cat.) Methanol->FinalProduct

Caption: Synthetic route for N'-arylidene derivatives.

Protocol:

  • Synthesis of Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate:

    • To a solution of isatoic anhydride in dry DMF, add diethyl malonate.

    • Heat the reaction mixture at 85°C for 5 hours.

    • Monitor the reaction completion using Thin Layer Chromatography (TLC).

    • After completion, cool the mixture and pour it into ice-water.

    • Filter the resulting precipitate and wash with water to obtain the product.

  • Synthesis of 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide:

    • Suspend the ethyl carboxylate derivative from the previous step in ethanol.

    • Add hydrazine hydrate to the suspension.

    • Reflux the mixture for the appropriate time, monitoring by TLC.

    • After completion, cool the reaction mixture and filter the precipitate.

    • Wash the solid with cold ethanol to yield the carbohydrazide intermediate.

  • Synthesis of N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide (Final Product):

    • Dissolve the carbohydrazide intermediate in methanol.

    • Add a catalytic amount of glacial acetic acid.

    • Add the desired substituted aldehyde to the mixture.

    • Reflux the reaction mixture for several hours until completion (monitored by TLC).

    • Cool the mixture, filter the precipitated solid, and wash with methanol.

    • Recrystallize the product from a suitable solvent to obtain the pure derivative.

B. Molecular Docking Protocol using AutoDock Vina

This protocol outlines a general workflow for performing molecular docking studies of quinoline-3-carbohydrazide derivatives against a protein target.

Workflow for Molecular Docking

Docking_Workflow PDB 1. Protein Preparation (Download from PDB, remove water, add hydrogens) GridBox 3. Grid Box Generation (Define binding site on the protein) PDB->GridBox LigandPrep 2. Ligand Preparation (Draw 2D structure, convert to 3D, energy minimization) Docking 4. Docking Simulation (Run AutoDock Vina) LigandPrep->Docking GridBox->Docking Analysis 5. Analysis of Results (Analyze binding energies and poses, visualize interactions) Docking->Analysis

Caption: General molecular docking workflow.

Protocol:

  • Protein Preparation:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Examples include:

      • PTP1B: 1C83, 1T49, 2F71

      • Human DNA Topoisomerase I: 1A31, 1K4S, 1T8I

      • Enoyl-Acyl Carrier Protein Reductase (InhA): 1BVR, 2IE0, 4TRO

    • Using molecular modeling software (e.g., UCSF Chimera, PyMOL, Discovery Studio), remove water molecules, heteroatoms (except cofactors if necessary), and any co-crystallized ligands.

    • Add polar hydrogens and assign charges (e.g., Kollman charges).

    • Save the prepared protein in PDBQT format for AutoDock Vina.

  • Ligand Preparation:

    • Draw the 2D structure of the quinoline-3-carbohydrazide derivative using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94).

    • Save the ligand in a format compatible with AutoDock Tools (e.g., PDB, MOL2).

    • Use AutoDock Tools to assign Gasteiger charges and define rotatable bonds.

    • Save the prepared ligand in PDBQT format.

  • Grid Box Generation:

    • Load the prepared protein (PDBQT) into AutoDock Tools.

    • Define the binding site by creating a grid box that encompasses the active site residues. The coordinates of the box can be determined from the literature or by identifying the binding pocket of a known inhibitor.

  • Docking Simulation:

    • Create a configuration file (conf.txt) specifying the paths to the protein and ligand PDBQT files, the grid box coordinates and dimensions, and the output file name.

    • Run the AutoDock Vina executable from the command line, providing the configuration file as input.

  • Analysis of Results:

    • Vina will generate an output file containing the predicted binding affinities (in kcal/mol) and the coordinates of the different binding poses.

    • Analyze the binding energies to rank the derivatives.

    • Visualize the protein-ligand interactions of the best poses using software like PyMOL or Discovery Studio to identify key interactions such as hydrogen bonds and hydrophobic interactions.

C. In Vitro Biological Assays

This protocol is for determining the cytotoxicity of the synthesized compounds against cancer cell lines.

Workflow for MTT Assay

MTT_Workflow CellSeeding 1. Seed cells in 96-well plate Incubation1 2. Incubate for 24 hours CellSeeding->Incubation1 Treatment 3. Add compounds at various concentrations Incubation1->Treatment Incubation2 4. Incubate for 48-72 hours Treatment->Incubation2 AddMTT 5. Add MTT reagent Incubation2->AddMTT Incubation3 6. Incubate for 4 hours AddMTT->Incubation3 AddSolvent 7. Add solubilizing agent (e.g., DMSO) Incubation3->AddSolvent Measure 8. Measure absorbance at 570 nm AddSolvent->Measure

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the quinoline-3-carbohydrazide derivatives and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the compounds against bacterial strains.

Protocol:

  • Preparation of Inoculum: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

  • Serial Dilutions: Perform two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

III. Signaling Pathways and Mechanisms of Action

Molecular docking studies have suggested that quinoline-3-carbohydrazide derivatives can target several key enzymes involved in various diseases. The following diagrams illustrate the potential signaling pathways affected.

A. Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

PTP1B is a negative regulator of the insulin and leptin signaling pathways. Its inhibition is a therapeutic strategy for type 2 diabetes and obesity.

PTP1B Signaling Pathway

PTP1B_Pathway Insulin Insulin IR Insulin Receptor Insulin->IR Leptin Leptin LR Leptin Receptor Leptin->LR IRS IRS Proteins IR->IRS JAK2 JAK2 LR->JAK2 PI3K PI3K IRS->PI3K STAT3 STAT3 JAK2->STAT3 Akt Akt PI3K->Akt GeneExpression Gene Expression (Appetite Regulation) STAT3->GeneExpression GlucoseUptake Glucose Uptake Akt->GlucoseUptake PTP1B PTP1B PTP1B->IR Dephosphorylates PTP1B->JAK2 Dephosphorylates QuinolineDeriv Quinoline-3-carbohydrazide Derivatives QuinolineDeriv->PTP1B Inhibits

Caption: Inhibition of PTP1B by quinoline derivatives.

B. Inhibition of Human DNA Topoisomerase I

Human DNA Topoisomerase I is a crucial enzyme in DNA replication and transcription. Its inhibition leads to DNA damage and apoptosis, making it a target for anticancer drugs.

Topoisomerase I Mechanism of Action

TopoI_Pathway TopoI DNA Topoisomerase I CleavageComplex TopoI-DNA Cleavage Complex TopoI->CleavageComplex Creates single- strand break DNA Supercoiled DNA DNA->TopoI Relegation DNA Relegation CleavageComplex->Relegation Apoptosis Apoptosis CleavageComplex->Apoptosis CellCycleArrest Cell Cycle Arrest CleavageComplex->CellCycleArrest RelaxedDNA Relaxed DNA Relegation->RelaxedDNA QuinolineDeriv Quinoline-3-carbohydrazide Derivatives QuinolineDeriv->CleavageComplex Stabilizes

Caption: Stabilization of TopoI-DNA complex by quinoline derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help researchers improve the yield and purity of their synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the multi-step synthesis of the target compound. The general synthetic pathway is outlined below, and troubleshooting tips are provided for each critical stage.

Logical Workflow for Synthesis Troubleshooting

The diagram below illustrates a decision-making process for troubleshooting the synthesis at each key stage.

Synthesis_Troubleshooting_Workflow start Start Synthesis step1 Step 1: Quinolone Ring Formation start->step1 check1 Check Yield & Purity (TLC, NMR) step1->check1 step2 Step 2: Hydrazide Formation check2 Check Yield & Purity step2->check2 step3 Step 3: N-Acylation check3 Check Yield & Purity step3->check3 step4 Step 4: N-Ethylation check4 Check Yield & Purity step4->check4 final Final Product check1->step2 OK troubleshoot1 Incomplete Cyclization? Side Products? check1->troubleshoot1 Issue check2->step3 OK troubleshoot2 Unreacted Ester? Low Conversion? check2->troubleshoot2 Issue check3->step4 OK troubleshoot3 Di-acylation? Low Reactivity? check3->troubleshoot3 Issue check4->final OK troubleshoot4 N vs O-Ethylation? No Reaction? check4->troubleshoot4 Issue troubleshoot1->step1 Adjust Conditions troubleshoot2->step2 Adjust Conditions troubleshoot3->step3 Adjust Conditions troubleshoot4->step4 Adjust Conditions

A decision-making workflow for troubleshooting the multi-step synthesis.

Issue 1: Low Yield in Quinolone Ring Formation (Step 1)

  • Question: I am getting a low yield and multiple side products during the thermal cyclization to form the 4-hydroxy-2-quinolone core. What could be the cause?

  • Answer: Low yields in this step, which often involves the reaction of an aniline derivative with a malonic ester derivative, are typically due to three main factors:

    • Incorrect Reaction Temperature: The cyclization is highly temperature-dependent. Too low a temperature results in an incomplete reaction, while too high a temperature can cause decomposition or the formation of undesired regioisomers, especially if the aniline has multiple potential cyclization sites.

    • Atmosphere Control: The reaction can be sensitive to oxygen at high temperatures, leading to oxidative side products. Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is crucial.

    • Purity of Starting Materials: Impurities in the N-ethylaniline or the malonic ester derivative can interfere with the reaction. Ensure starting materials are pure and dry.

    Troubleshooting Actions:

    • Optimize Temperature: Run small-scale reactions at a range of temperatures (e.g., 240°C, 250°C, 260°C) to find the optimal condition for your specific substrates.

    • Use a High-Boiling Point Solvent: Solvents like Dowtherm A or diphenyl ether can provide better heat transfer and more precise temperature control than neat reactions.

    • Inert Atmosphere: Ensure your reaction vessel is properly flushed with an inert gas before and during the reaction.

Issue 2: Incomplete Conversion to Hydrazide (Step 2)

  • Question: My conversion of the ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate to the corresponding hydrazide is slow and incomplete, even with excess hydrazine hydrate. How can I improve this?

  • Answer: The reaction of a carboxylate ester with hydrazine hydrate to form a carbohydrazide can be sluggish due to the stability of the ester. Troubleshooting Actions:

    • Increase Reaction Time and Temperature: This reaction often requires prolonged heating. Refluxing in a suitable solvent (e.g., ethanol, isopropanol) for 12-24 hours is common. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Use Anhydrous Hydrazine: While hydrazine hydrate is commonly used, switching to anhydrous hydrazine in an appropriate solvent can sometimes increase reactivity, though it requires more careful handling.

    • Solvent Choice: Ensure the starting ester is fully soluble in the chosen solvent at the reaction temperature to avoid a heterogeneous mixture that slows down the reaction.

Issue 3: Di-acylation and Other Side Products during N-Acylation (Step 3)

  • Question: When I react the carbohydrazide with tridecanoyl chloride, I get a mixture of the desired mono-acylated product, a di-acylated product, and unreacted starting material. How can I improve selectivity?

  • Answer: This is a common problem in the acylation of hydrazides. The desired product has a remaining N-H bond that can be further acylated, leading to the di-acylated impurity. Troubleshooting Actions:

    • Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the tridecanoyl chloride. Using a large excess will favor di-acylation.

    • Slow Addition at Low Temperature: Dissolve the hydrazide and a non-nucleophilic base (like triethylamine or DIPEA) in a suitable solvent (e.g., DCM, THF). Cool the mixture to 0°C and add the tridecanoyl chloride dropwise. The low temperature helps control the reaction rate and improve selectivity.

    • Choice of Base: The base is crucial for scavenging the HCl byproduct. Ensure at least one equivalent is used. A hindered base may help reduce side reactions.

Issue 4: Difficulty with N-Ethylation and O-Ethylation Side Product (Step 4)

  • Question: I am attempting to ethylate the quinolone nitrogen, but I am getting no reaction, or I am seeing evidence of O-ethylation at the 4-hydroxy position. What is the correct approach?

  • Answer: The 4-hydroxy-2-quinolone system exists in equilibrium with its 2-hydroxy-4-quinolone tautomer, and the hydroxyl group is acidic. This creates a competing site for alkylation. Troubleshooting Actions:

    • Choice of Base and Electrophile: A strong base like sodium hydride (NaH) or potassium carbonate (K2CO3) is typically needed to deprotonate the nitrogen. Using a reactive electrophile like ethyl iodide is common. The choice of base can influence the N- vs. O-alkylation ratio.[1]

    • Reaction Conditions: The reaction is typically performed in a polar aprotic solvent like DMF or DMSO, which favors N-alkylation.

    • Order of Steps: Consider if the N-ethylation step can be performed earlier in the synthesis. For example, starting with N-ethylaniline to form the quinolone ring would avoid this issue entirely. If the current route is necessary, careful optimization of the base and solvent is key. A milder base might preferentially deprotonate the more acidic phenol, leading to O-alkylation, while a stronger base in an appropriate solvent can favor N-alkylation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal order of synthetic steps? A1: The optimal order depends on the stability and reactivity of the intermediates. There are two primary logical routes:

  • Route A (Late-Stage Ethylation): Quinolone formation -> Hydrazide formation -> N-Acylation -> N-Ethylation . This is the route described in the troubleshooting guide. Its main challenge is the final N- vs. O-ethylation selectivity.

  • Route B (Early-Stage Ethylation): Start with N-ethylaniline. N-Ethylaniline + Malonic ester derivative -> N-Ethyl quinolone ester -> Hydrazide formation -> N-Acylation. This route avoids the final, tricky ethylation step and is often preferred as it simplifies the final steps.

Q2: How do I purify the final product? The long tridecanoyl chain makes it very nonpolar. A2: The long acyl chain imparts "greasy," nonpolar characteristics, which can make purification challenging.

  • Crystallization: This is the preferred method for purification if the compound is crystalline. Try a solvent/anti-solvent system. For example, dissolve the crude product in a small amount of a solvent in which it is soluble (like DCM or chloroform) and slowly add a solvent in which it is insoluble (like hexanes or ether) until precipitation occurs.

  • Column Chromatography: If crystallization fails, column chromatography is an option. Due to the nonpolar nature, you will likely need a nonpolar solvent system (e.g., Hexanes/Ethyl Acetate gradient). Be aware that the compound may streak on silica gel. Using a less polar stationary phase (like C18 reverse-phase silica) might be beneficial.

Q3: Which analytical techniques are best for monitoring the reaction and characterizing the final product? A3:

  • Thin Layer Chromatography (TLC): Essential for monitoring the progress of each reaction. Use a suitable solvent system that gives good separation between the starting material and the product.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are critical for confirming the structure at each step. For example, in the final N-ethylation step, the appearance of a characteristic quartet and triplet in the ¹H NMR spectrum for the ethyl group attached to the nitrogen will confirm the reaction's success.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to confirm the molecular weight and elemental composition of the final compound.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups. For example, you should see the disappearance of the N-H stretch from the hydrazide and the appearance of the amide carbonyl stretch after the acylation step.

Experimental Protocols & Data

Protocol 1: N-Acylation of 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide

This protocol provides a general method for the selective mono-N-acylation of the hydrazide intermediate.

  • Setup: To a round-bottom flask under a nitrogen atmosphere, add the carbohydrazide (1.0 eq) and dry dichloromethane (DCM, approx. 0.1 M).

  • Base Addition: Add triethylamine (1.1 eq) to the suspension and stir.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Acyl Chloride Addition: Dissolve tridecanoyl chloride (1.05 eq) in a small amount of dry DCM. Add this solution dropwise to the cooled reaction mixture over 30 minutes.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature. Monitor the reaction by TLC until the starting hydrazide is consumed (typically 4-6 hours).

  • Workup: Quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Table 1: Optimization of N-Acylation Conditions
EntryBase (eq)Temp (°C)Time (h)Yield of Mono-acyl (%)Yield of Di-acyl (%)
1TEA (1.1)RT46520
2TEA (1.1)0 -> RT582<5
3DIPEA (1.1)0 -> RT585<5
4Pyridine (2.0)RT65515

Data is illustrative based on typical acylation reactions.

Table 2: Solvent Effects on N-Ethylation of Quinolone Core
EntryBaseSolventN-Alkylation:O-Alkylation RatioTotal Yield (%)
1K₂CO₃Acetone1 : 270
2K₂CO₃DMF3 : 185
3NaHTHF4 : 175
4NaHDMF9 : 190

Data is illustrative based on known reactivity of quinolone systems.

Signaling Pathway Analogy: N- vs O-Alkylation

This diagram illustrates the competing reaction pathways in the alkylation step. The choice of base and solvent "directs" the reaction towards the desired N-alkylation product.

Alkylation_Pathway start Quinolone Intermediate (with acidic N-H and O-H) base Base (e.g., NaH) start->base Deprotonation N_anion N-Anion (Kinetic Product) base->N_anion Favored in DMF (Strong Base) O_anion O-Anion (Thermodynamic Product) base->O_anion Favored in polar protic solvents (Weaker Base) electrophile Ethyl Iodide N_anion->electrophile Alkylation O_product Side Product O-Ethylation O_anion->O_product N_product Desired N-Ethylation Product electrophile->N_product

Competing pathways for N-alkylation versus O-alkylation.

References

"troubleshooting 1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide precipitation issues"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding precipitation issues with 1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide. Given the compound's structure, its poor aqueous solubility is the primary challenge during experimental use.

Frequently Asked Questions (FAQs)

Q1: Why is my compound precipitating out of solution?

A1: The structure of 1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide contains a long, 13-carbon alkyl chain (tridecanoyl). Such long hydrocarbon chains are nonpolar and significantly increase the molecule's lipophilicity (fat-solubility), making it inherently poorly soluble in aqueous or polar solvents.[1][2] While the quinoline core and carbohydrazide group have some polar characteristics, the long lipid tail dominates the molecule's physical properties, leading to precipitation in aqueous media.

Q2: What is the best solvent for creating a stock solution?

A2: A polar aprotic solvent is recommended for creating a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is an excellent first choice as it can dissolve a wide range of both polar and nonpolar compounds and is miscible with water and cell culture media for subsequent dilutions.[3] Other potential organic solvents include dimethylformamide (DMF) or ethanol, though their suitability should be confirmed experimentally.

Q3: Can I heat the solution to help dissolve the compound?

A3: For many solid compounds, solubility increases with temperature.[1] Gentle warming (e.g., to 37°C) can be an effective method to help dissolve the compound in the initial solvent. However, be cautious, as prolonged heating may risk degradation. It is advisable to first test the thermal stability of the compound.

Q4: How does pH affect the solubility of this compound?

A4: The compound has several functional groups that can be ionized depending on the pH, which can significantly impact solubility.[1] The 4-hydroxy group on the quinoline ring is weakly acidic, while the nitrogen atoms in the quinoline and carbohydrazide moieties are basic. In acidic solutions, the basic nitrogens can become protonated (positively charged), potentially increasing solubility. Conversely, in basic solutions, the hydroxyl group can be deprotonated (negatively charged), which may also enhance aqueous solubility. The optimal pH for solubility must be determined empirically.

Troubleshooting Guide for Precipitation Issues

Use the following question-and-answer guide to diagnose and resolve precipitation problems during your experiments.

Step 1: Assess the Stock Solution

  • Question: Is the initial stock solution (e.g., in 100% DMSO) clear, or is there visible precipitate?

  • Answer/Action: If the stock solution is not clear, the compound is not fully dissolved. Try the following:

    • Vortexing: Vortex the solution vigorously for 1-2 minutes.

    • Sonication: Use a bath sonicator for 5-10 minutes to break up solid aggregates.

    • Gentle Warming: Warm the solution in a water bath (e.g., 37°C) while mixing.

    • Lower Concentration: If precipitation persists, the compound may be exceeding its solubility limit even in the organic solvent. Prepare a new, more dilute stock solution.

Step 2: Investigate Dilution into Aqueous Media

  • Question: Does precipitation occur immediately upon diluting the stock solution into your aqueous buffer or cell culture medium?

  • Answer/Action: This is a common issue when a compound dissolved in an organic solvent is introduced to an aqueous environment. This is known as "antisolvent precipitation."

    • Modify Dilution Technique: Add the stock solution to the aqueous medium drop-wise while vortexing vigorously. This rapid mixing can help keep the compound in solution.

    • Reduce Final Concentration: The final concentration in your assay may be too high. Perform a serial dilution to find the highest concentration that remains soluble.

    • Increase Co-solvent Percentage: If your experimental system allows, increasing the final percentage of DMSO (e.g., from 0.1% to 0.5% or 1%) may keep the compound dissolved. Always run a vehicle control with the same final DMSO concentration to check for effects on your system.[3]

Step 3: Optimize the Solvent Environment

  • Question: Have you tried adjusting the pH of your aqueous medium?

  • Answer/Action: As the compound's solubility is likely pH-dependent, systematically test a range of pH values for your final solution (e.g., pH 5.0, 6.5, 7.4, 8.5).[1] Prepare your final dilutions in buffers of different pH to identify a range where the compound is most soluble. Remember to verify that the pH change does not negatively impact your experiment.

Step 4: Consider Advanced Formulation Strategies

  • Question: If precipitation persists despite the above steps, are there other formulation options?

  • Answer/Action: For highly lipophilic compounds, advanced formulation strategies may be necessary.[4][5][6] These are more complex and require careful validation:

    • Use of Surfactants: Incorporating a small amount of a non-ionic surfactant (e.g., Tween® 20, Pluronic® F-68) can help create micelles that solubilize the compound.

    • Cyclodextrins: These are molecules with a hydrophobic interior and hydrophilic exterior that can encapsulate lipophilic compounds, increasing their aqueous solubility.

Data Presentation: Solubility Optimization

Use the following table to systematically record your findings when troubleshooting solubility.

Condition Solvent/Buffer pH Temperature (°C) Max Soluble Conc. (µM) Observations (Precipitate? Yes/No)
Stock Solution100% DMSON/A25
Stock Solution100% DMSON/A37
Working Dilution 1PBS + 0.1% DMSO7.425
Working Dilution 2PBS + 0.5% DMSO7.425
Working Dilution 3Citrate Buffer + 0.1% DMSO5.025
Working Dilution 4Tris Buffer + 0.1% DMSO8.525
Working Dilution 5Media + 10% FBS + 0.1% DMSO7.437

Experimental Protocols

Protocol: Determining Maximum Aqueous Solubility

This protocol outlines a method to determine the maximum soluble concentration of the compound in an aqueous buffer of choice.

  • Preparation of Supersaturated Solution:

    • Add an excess amount of the solid compound to a known volume of your target aqueous buffer (e.g., PBS, pH 7.4). The goal is to have undissolved solid material at the bottom.

    • Ensure the buffer contains the same final concentration of co-solvent (e.g., 0.5% DMSO) that you would use in your experiment.

  • Equilibration:

    • Seal the vial or tube tightly.

    • Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours using a shaker or rotator. This allows the solution to reach equilibrium, where the maximum amount of compound is dissolved.

  • Separation of Undissolved Solid:

    • Centrifuge the solution at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet all undissolved solid.

    • Alternatively, filter the solution through a 0.22 µm PVDF filter to remove solid particles. Be sure to select a filter material that does not bind your compound.

  • Quantification:

    • Carefully collect the clear supernatant.

    • Prepare a series of standards of your compound in the same buffer (diluted from a known stock).

    • Quantify the concentration of the compound in the supernatant using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[7] The measured concentration is the maximum solubility under those conditions.

Visualizations

Logical Relationships and Workflows

The following diagram illustrates a logical workflow for troubleshooting precipitation issues.

G cluster_start Start cluster_stock Step 1: Check Stock Solution cluster_dilution Step 2: Check Working Solution cluster_solvent Step 3: Optimize Solvent cluster_end Resolution start Precipitation Observed stock_clear Is stock in 100% DMSO clear? start->stock_clear dissolve Apply Sonication / Gentle Warming stock_clear->dissolve No dilution_precip Precipitation on dilution? stock_clear->dilution_precip Yes lower_stock Prepare more dilute stock dissolve->lower_stock optimize_dilution Improve mixing technique (e.g., vortex while adding) dilution_precip->optimize_dilution Yes end_node Compound Soluble dilution_precip->end_node No lower_working Lower final concentration optimize_dilution->lower_working solvent_opt Increase co-solvent % (e.g., DMSO) OR Adjust Buffer pH lower_working->solvent_opt solvent_opt->end_node

Caption: Troubleshooting workflow for precipitation issues.

Hypothetical Signaling Pathway

Quinoline-based structures are common scaffolds for kinase inhibitors. This diagram shows a hypothetical mechanism where the compound inhibits a key kinase in a generic cell signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor ras RAS receptor->ras ligand Growth Factor ligand->receptor raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk tf Transcription Factors erk->tf compound Your Compound (Kinase Inhibitor) compound->inhibit response Cell Proliferation / Survival tf->response

Caption: Hypothetical inhibition of the MEK kinase pathway.

References

"optimizing reaction conditions for quinoline-3-carbohydrazide synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of quinoline-3-carbohydrazide. This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to aid in achieving high yields and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of quinoline-3-carbohydrazide from ethyl quinoline-3-carboxylate and hydrazine hydrate.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Inactive Hydrazine Hydrate: Hydrazine hydrate can degrade over time. 2. Insufficient Reaction Time or Temperature: The reaction may not have gone to completion. 3. Poor Quality Starting Material: The ethyl quinoline-3-carboxylate may be impure.1. Use fresh, high-purity hydrazine hydrate. 2. Increase the reflux time to 24 hours and ensure the reaction mixture is vigorously refluxing. Monitor the reaction progress using Thin Layer Chromatography (TLC). 3. Check the purity of the starting material by melting point or spectroscopic methods.
Presence of Unreacted Starting Material 1. Incomplete Reaction: Insufficient reaction time, temperature, or amount of hydrazine hydrate. 2. Inefficient Mixing: Poor stirring can lead to localized areas of low reactant concentration.1. Increase the molar excess of hydrazine hydrate (a 1:4 molar ratio of ester to hydrazine is recommended). Extend the reflux time and monitor via TLC. 2. Ensure efficient stirring throughout the reaction.
Formation of Side Products Formation of N,N'-diacylhydrazine: This can occur if the carbohydrazide product reacts with another molecule of the starting ester.This side product is generally minimized by using an excess of hydrazine hydrate. If significant formation is observed, consider adding the ethyl quinoline-3-carboxylate solution dropwise to the heated hydrazine hydrate solution to maintain a high concentration of hydrazine throughout the reaction.
Product is an Oil or Fails to Crystallize 1. Presence of Impurities: Unreacted starting materials or side products can inhibit crystallization. 2. Incorrect Solvent for Recrystallization: The chosen solvent may not be suitable for inducing crystallization.1. Purify the crude product using column chromatography before attempting recrystallization. 2. Hot ethanol is a reported and effective solvent for recrystallization.[1] If ethanol is not effective, consider other polar protic solvents or solvent mixtures (e.g., ethanol/water).
Low Yield After Recrystallization 1. Product is too soluble in the recrystallization solvent. 2. Premature crystallization during hot filtration. 1. After dissolving the crude product in a minimal amount of hot solvent, allow it to cool slowly to room temperature and then in an ice bath to maximize crystal formation. 2. Preheat the filtration apparatus (funnel and filter paper) to prevent the product from crashing out during filtration.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of ethyl quinoline-3-carboxylate to hydrazine hydrate?

A1: A molar ratio of 1:4 of ethyl quinoline-3-carboxylate to hydrazine hydrate has been shown to produce a high yield (92%) of quinoline-3-carbohydrazide.[1] Using a significant excess of hydrazine hydrate helps to drive the reaction to completion and minimize the formation of the N,N'-diacylhydrazine side product.

Q2: What is a suitable solvent for this reaction?

A2: Absolute ethanol is a commonly used and effective solvent for this synthesis, as it readily dissolves the reactants at reflux temperature and allows for the precipitation of the product upon cooling.[1] Methanol can also be used.

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be monitored by Thin Layer Chromatography (TLC). A recommended mobile phase is a 6:4 mixture of hexane and ethyl acetate.[1] The disappearance of the starting material spot (ethyl quinoline-3-carboxylate) and the appearance of the product spot (quinoline-3-carbohydrazide) indicate the progression of the reaction.

Q4: What is the expected melting point of quinoline-3-carbohydrazide?

A4: The reported melting point for quinoline-3-carbohydrazide is in the range of 184–186 °C.[1] A broad melting point range may indicate the presence of impurities.

Q5: What is the best method for purifying the final product?

A5: Recrystallization from hot ethanol is a highly effective method for purifying quinoline-3-carbohydrazide, yielding a white powder.[1]

Data Presentation

The following table summarizes various reported reaction conditions and their corresponding outcomes for the synthesis of quinoline-3-carbohydrazide and its derivatives.

Starting MaterialHydrazine Hydrate (Molar Eq.)SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Ethyl quinoline-3-carboxylate4EthanolReflux2492[1]
Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate~0.6EthanolReflux290
Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate1.5Methanol1000.584

Experimental Protocols

Detailed Protocol for the Synthesis of Quinoline-3-Carbohydrazide

This protocol is adapted from a reported high-yield synthesis.[1]

Materials:

  • Ethyl quinoline-3-carboxylate

  • Hydrazine hydrate (99-100%)

  • Absolute Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl quinoline-3-carboxylate (1 equivalent).

  • Add absolute ethanol to dissolve the starting material.

  • Add hydrazine hydrate (4 equivalents) to the solution.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Maintain the reflux for 24 hours, monitoring the reaction progress by TLC (Mobile phase: 6:4 hexane-ethyl acetate).

  • After 24 hours, remove the heat source and allow the reaction mixture to cool to room temperature overnight to facilitate precipitation.

  • Collect the precipitated product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold ethanol to remove any soluble impurities.

  • To purify the product, recrystallize the crude solid from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and then allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Filter the recrystallized product, wash with a small amount of cold ethanol, and dry under vacuum to obtain pure quinoline-3-carbohydrazide as a white powder.

Visualizations

Experimental Workflow for Quinoline-3-Carbohydrazide Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A 1. Combine Ethyl quinoline-3-carboxylate, Hydrazine Hydrate, and Ethanol B 2. Heat to Reflux A->B C 3. Reflux for 24h B->C D 4. Monitor by TLC C->D E 5. Cool to Room Temperature C->E Complete D->C Incomplete? F 6. Filter Crude Product E->F G 7. Recrystallize from Hot Ethanol F->G H 8. Filter and Dry Pure Product G->H

Caption: A flowchart of the synthesis of quinoline-3-carbohydrazide.

Troubleshooting Logic for Low Yield

G Start Low Yield of Quinoline-3-Carbohydrazide Check_SM Is Starting Material visible on TLC? Start->Check_SM Yes_SM Incomplete Reaction Check_SM->Yes_SM Yes No_SM Product Loss During Workup/Purification Check_SM->No_SM No Action_Time Increase Reaction Time/Temperature Yes_SM->Action_Time Action_HH Increase Molar Ratio of Hydrazine Hydrate Yes_SM->Action_HH Action_Recrystallization Optimize Recrystallization: - Use minimal hot solvent - Cool slowly No_SM->Action_Recrystallization Action_Filtration Check for Product in Filtrate No_SM->Action_Filtration

Caption: A troubleshooting decision tree for low product yield.

References

Technical Support Center: Stability of 1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on preventing the degradation of 1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide in solution. The following information is based on the known stability of related quinolone derivatives and general principles of chemical stability. It is highly recommended to perform specific stability studies for the compound of interest.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of my quinolone-based compound in solution?

A1: Based on studies of related quinolone compounds, the primary factors contributing to degradation in solution are exposure to light (photodegradation), suboptimal pH, elevated temperature, and repeated freeze-thaw cycles.[1][2][3] Quinolone derivatives are known to be sensitive to light, and their stability can be highly dependent on the pH of the solution.[3]

Q2: What are the visible signs of degradation in my solution?

A2: Degradation may be indicated by a change in color, the formation of precipitates, or a decrease in the measured concentration of the active compound over time. For some quinolones, discoloration has been noted as a sign of instability.[3]

Q3: How does pH affect the stability of my compound?

A3: The pH of a solution can significantly influence the rate of degradation for quinolone derivatives. For example, the photodegradation of levofloxacin, a fluoroquinolone, is twice as fast at pH 10 compared to pH 7.[3] It is crucial to determine the optimal pH range for your specific compound to ensure its stability.

Q4: Is my compound sensitive to light?

A4: Yes, it is highly probable that your compound is sensitive to light. Fluoroquinolones are known to undergo photodegradation upon exposure to light, which can lead to the formation of photoproducts and a reduction in biological activity.[3] It is recommended to protect solutions from light during storage and handling.

Q5: What are the recommended storage temperatures for solutions of this compound?

A5: For short-term storage, refrigeration at 2-8°C is generally recommended. For longer-term storage, freezing at -20°C or -80°C may be appropriate. However, it is important to be aware that even at -20°C, some degradation can occur over extended periods (e.g., 30 days).[2] Additionally, repeated freeze-thaw cycles should be avoided as they can lead to degradation.[2]

Troubleshooting Guide

Issue: I am observing a rapid decrease in the concentration of my compound in solution.

Potential Cause Troubleshooting Steps
Photodegradation 1. Protect the solution from light by using amber vials or wrapping the container in aluminum foil.[1] 2. Minimize exposure to ambient light during experimental procedures.
Incorrect pH 1. Measure the pH of your solution. 2. Conduct a pH stability study to determine the optimal pH range for your compound. The stability of similar compounds is known to be pH-dependent.[3] 3. Use a buffered solution to maintain the optimal pH.
High Temperature 1. Store stock solutions and working solutions at a lower temperature (e.g., 2-8°C for short-term, -20°C or -80°C for long-term).[2] 2. Avoid leaving solutions at room temperature for extended periods.
Oxidation 1. Degas the solvent before preparing the solution to remove dissolved oxygen. 2. Consider adding an antioxidant to the solution, after confirming its compatibility with your compound and downstream applications.
Hydrolysis 1. Investigate the effect of pH on the stability of the carbohydrazide moiety. 2. If hydrolysis is confirmed, adjust the pH to a range where the hydrolysis rate is minimized.

Stability Data of a Representative Quinolone (Ciprofloxacin)

The following table summarizes the stability of ciprofloxacin, a fluoroquinolone antibiotic, in different solutions and storage conditions. This data can serve as a general guideline for designing stability studies for your compound.

Concentration & Diluent Storage Temperature Light Condition Stability (Remaining Concentration) Duration Reference
1 mg/mL in D5W2-8°CProtected from light>93.9%30 days[1]
2 mg/mL in D5W2-8°CProtected from light>93.9%30 days[1]
1 mg/mL in NS2-8°CProtected from light>95.9%30 days[1]
2 mg/mL in NS2-8°CProtected from light>95.9%30 days[1]
1 mg/mL in D5W21-24°CExposed to light>93.9%30 days[1]
2 mg/mL in D5W21-24°CExposed to light>93.9%30 days[1]
1 mg/mL in NS21-24°CExposed to light>95.9%30 days[1]
2 mg/mL in NS21-24°CExposed to light>95.9%30 days[1]
Quinolones in Raw Milk4°CNot specifiedHigh stability up to 24h, degradation after 48h48 hours[2]
Quinolones in Raw Milk-20°CNot specifiedStable up to 7 days, ~30% degradation after 30 days30 days[2]

D5W: 5% Dextrose in Water; NS: 0.9% Sodium Chloride (Normal Saline)

Experimental Protocols

Protocol: General Stability Assessment Using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the chemical stability of 1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide in solution.

1. Materials and Reagents:

  • 1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide

  • HPLC-grade solvent for dissolution (e.g., DMSO, ethanol, or an appropriate buffer)

  • HPLC-grade mobile phase solvents

  • Calibrated HPLC system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column

  • pH meter and buffers

  • Temperature-controlled storage units (refrigerator, freezer, incubator)

  • Light-protective containers (e.g., amber vials)

2. Preparation of Stock and Working Solutions:

  • Prepare a concentrated stock solution of the compound in a suitable solvent.

  • From the stock solution, prepare working solutions at the desired experimental concentration in the chosen buffer or solvent.

3. Stability Study Design:

  • Time Points: Establish a series of time points for analysis (e.g., 0, 24, 48, 72 hours, 7 days, 14 days, 30 days).

  • Storage Conditions: Aliquot the working solutions into separate containers for each time point and storage condition to be tested:

    • Temperature: 2-8°C, 25°C, 40°C.

    • Light Exposure: Protected from light (wrapped in foil) and exposed to ambient light.

    • pH: Prepare solutions in a range of buffers (e.g., pH 3, 5, 7, 9) to assess pH stability.

4. HPLC Analysis:

  • At each time point, retrieve the samples from their respective storage conditions.

  • Allow samples to equilibrate to room temperature.

  • Analyze each sample by HPLC to determine the concentration of the parent compound. A stability-indicating HPLC method that separates the parent compound from any degradation products should be used.

  • The initial concentration at time 0 is considered 100%.

5. Data Analysis:

  • Calculate the percentage of the initial concentration remaining at each time point for each condition.

  • A solution is often considered stable if the concentration remains above 90% of the initial value.[1]

  • Plot the percentage of remaining compound versus time for each condition to visualize the degradation kinetics.

Visualizations

Degradation_Troubleshooting_Workflow start Solution Instability Observed (e.g., precipitation, color change, decreased concentration) check_light Is the solution protected from light? start->check_light protect_light Action: Store in amber vials or wrap in foil. Minimize light exposure during handling. check_light->protect_light No check_temp What is the storage temperature? check_light->check_temp Yes protect_light->check_temp lower_temp Action: Store at a lower temperature. (e.g., 2-8°C for short-term, -20°C for long-term). Avoid freeze-thaw cycles. check_temp->lower_temp Too high check_ph Has the optimal pH for stability been determined? check_temp->check_ph Optimal lower_temp->check_ph determine_ph Action: Conduct a pH stability study. Use a buffered solution to maintain optimal pH. check_ph->determine_ph No check_oxidation Could oxidation be a factor? check_ph->check_oxidation Yes determine_ph->check_oxidation prevent_oxidation Action: Degas solvents. Consider using an antioxidant (check compatibility). check_oxidation->prevent_oxidation Yes end_node Monitor solution stability over time. check_oxidation->end_node No prevent_oxidation->end_node

Caption: Troubleshooting workflow for solution instability.

Stability_Assessment_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_solution Prepare Stock and Working Solutions aliquot Aliquot Solutions for Different Conditions (Temp, Light, pH) prep_solution->aliquot store Store Samples at Defined Conditions aliquot->store sample Collect Samples at Time Points store->sample hplc Analyze by HPLC sample->hplc analyze_data Calculate % Remaining and Plot Data hplc->analyze_data

Caption: Experimental workflow for stability assessment.

Degradation_Pathways cluster_factors Influencing Factors cluster_pathways Potential Degradation Pathways compound {1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide} photodegradation Photodegradation compound->photodegradation hydrolysis Hydrolysis compound->hydrolysis oxidation Oxidation compound->oxidation light Light (UV/Visible) light->photodegradation ph pH (Acidic/Basic) ph->hydrolysis temp Temperature temp->photodegradation temp->hydrolysis temp->oxidation oxygen Oxygen oxygen->oxidation degraded_products Degraded Products photodegradation->degraded_products hydrolysis->degraded_products oxidation->degraded_products

Caption: Potential degradation pathways and influencing factors.

References

Technical Support Center: Addressing Poor Solubility of 1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide.

Frequently Asked Questions (FAQs)

Q1: What are the potential reasons for the poor solubility of 1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide?

A1: The poor aqueous solubility of this compound likely stems from its chemical structure. The presence of a large, nonpolar tridecanoyl chain and the relatively planar quinolinone core contribute to a high crystal lattice energy and low affinity for water. The molecular weight and the presence of multiple hydrogen bond donors and acceptors can also influence its solubility.[1]

Q2: What is the first step I should take to address the poor solubility of my compound?

A2: The initial step is to quantify the extent of the solubility issue by performing a baseline solubility assessment in relevant aqueous buffers (e.g., phosphate-buffered saline at physiological pH) and organic solvents. This will provide a starting point for selecting appropriate solubility enhancement strategies.

Q3: Are there any common solvents that are likely to be effective for this compound?

A3: Given the lipophilic nature of the molecule, polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) are likely to be good starting points for solubilization. For biological assays, it is crucial to determine the tolerance of the experimental system to these solvents.

Q4: What are the main strategies to improve the aqueous solubility of a poorly soluble compound like this?

A4: Several strategies can be employed, broadly categorized as:

  • Physical Modifications: Particle size reduction (micronization, nanosuspension).[1][2][3][4]

  • Formulation Approaches: Use of co-solvents, surfactants, cyclodextrins, and lipid-based formulations.[5][6][7]

  • Solid-State Modifications: Preparation of amorphous solid dispersions or co-crystals.[1][8]

Troubleshooting Guides

Issue 1: Compound precipitates out of solution upon dilution with aqueous media.

This is a common issue when a compound is initially dissolved in a strong organic solvent (like DMSO) and then diluted into an aqueous buffer for an experiment.

Troubleshooting Workflow:

G start Precipitation Observed Upon Aqueous Dilution strategy1 Reduce Final DMSO Concentration start->strategy1 strategy2 Use Pluronic F-127 in Aqueous Medium start->strategy2 strategy3 Prepare a Cyclodextrin Inclusion Complex start->strategy3 strategy4 Formulate as a Nanosuspension start->strategy4 outcome1 Precipitation Persists strategy1->outcome1 If precipitation continues outcome2 Solubility Improved strategy1->outcome2 If precipitation resolves strategy2->outcome1 If precipitation continues strategy2->outcome2 If precipitation resolves strategy3->outcome1 If precipitation continues strategy3->outcome2 If precipitation resolves strategy4->outcome1 If precipitation continues strategy4->outcome2 If precipitation resolves

Caption: Troubleshooting workflow for compound precipitation.

Experimental Protocols:

  • Protocol 1: Co-solvent Titration:

    • Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

    • Create a series of aqueous buffers (e.g., PBS, pH 7.4) containing decreasing percentages of DMSO (e.g., 5%, 2%, 1%, 0.5%, 0.1%).

    • Add a small aliquot of the compound stock to each buffer to achieve the desired final concentration.

    • Visually inspect for precipitation immediately and after a set incubation period (e.g., 1 hour) at room temperature.

    • Determine the highest DMSO concentration that maintains the compound in solution.

  • Protocol 2: Surfactant-based Solubilization:

    • Prepare a stock solution of a non-ionic surfactant, such as Pluronic F-127 or Tween® 80, in your aqueous experimental buffer (e.g., 10% w/v).

    • Create serial dilutions of the surfactant stock to obtain a range of concentrations (e.g., 2%, 1%, 0.5%, 0.1%, 0.05%).

    • Add the compound (either from a DMSO stock or as a solid) to each surfactant-containing buffer.

    • Sonicate or vortex to aid dissolution.

    • Measure the solubility at each surfactant concentration using a suitable analytical method (e.g., HPLC-UV).

Issue 2: Low and variable results in cell-based or biochemical assays.

This can be a consequence of poor solubility, leading to an inaccurate effective concentration of the compound in the assay.

Logical Approach to Improve Assay Performance:

G start Low/Variable Assay Results step1 Confirm Baseline Solubility in Assay Medium start->step1 step2 Optimize Formulation: - Co-solvents - Surfactants - Cyclodextrins step1->step2 step3 Consider Particle Size Reduction: - Nanosuspension step2->step3 If formulation is insufficient step4 Re-evaluate Assay Performance with Optimized Formulation step2->step4 step3->step4 outcome Consistent and Reliable Assay Data step4->outcome

Caption: Workflow for improving assay consistency.

Experimental Protocols:

  • Protocol 3: Kinetic Solubility Assay:

    • Prepare a 10 mM stock solution of the compound in DMSO.

    • In a 96-well plate, add 198 µL of the test buffer (e.g., PBS, pH 7.4) to each well.

    • Add 2 µL of the DMSO stock solution to each well to achieve a final concentration of 100 µM.

    • Shake the plate for a defined period (e.g., 2 hours) at room temperature.

    • Filter the samples through a 0.45 µm filter plate.

    • Analyze the filtrate for the concentration of the dissolved compound using HPLC-UV or a similar quantitative method.

    • Compare the measured concentration to the nominal concentration to determine the kinetic solubility.

  • Protocol 4: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation (for advanced users):

    • Select a suitable polymer carrier, such as polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC).[5]

    • Dissolve both the compound and the polymer in a common volatile solvent (e.g., methanol or a mixture of dichloromethane and methanol). Common drug-to-polymer ratios to screen are 1:1, 1:3, and 1:9 (w/w).

    • Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film.

    • Dry the film under vacuum to remove any residual solvent.

    • Scrape the resulting solid dispersion from the flask.

    • Assess the dissolution rate of the ASD in the desired aqueous medium compared to the crystalline compound.

Data Presentation

Table 1: Hypothetical Solubility of 1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide in Various Solvents.

SolventSolubility (µg/mL)
Water< 0.1
PBS (pH 7.4)< 0.1
Ethanol5.2
Methanol8.9
Acetone25.4
Dichloromethane> 100
DMSO> 200

Table 2: Example of Solubility Enhancement using Co-solvents and Surfactants in PBS (pH 7.4).

Formulation VehicleCompound Solubility (µg/mL)Fold Increase
PBS (pH 7.4)0.08-
PBS + 1% DMSO0.56.25
PBS + 5% DMSO2.126.25
PBS + 0.1% Tween® 803.543.75
PBS + 0.5% Tween® 8015.8197.5
PBS + 2% HP-β-CD12.4155

Note: The data presented in these tables are hypothetical and for illustrative purposes only. Actual experimental results will need to be determined.

References

Technical Support Center: Purification of 1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of 1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide.

Problem Potential Cause Recommended Solution
Low Yield After Recrystallization The compound is partially soluble in the cold solvent.Test a range of solvent systems. For this lipophilic compound, consider non-polar/polar solvent pairs like hexane/ethyl acetate or toluene/acetonitrile. Ensure the solution is fully saturated before cooling and cool slowly. Consider placing the solution at 0-4°C to maximize precipitation.
The compound "oiled out" instead of crystallizing.This occurs when the solution is supersaturated or cools too quickly. Add a small amount of hot solvent to redissolve the oil, then allow it to cool more slowly. Seeding with a pure crystal can also promote proper crystallization. The long tridecanoyl chain increases the likelihood of oiling out.
Premature crystallization during hot filtration.Use a heated funnel and pre-warm the receiving flask. Add a slight excess of hot solvent before filtration to ensure the compound remains in solution.
Persistent Impurities in NMR/LC-MS Incomplete reaction: presence of starting material (1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide).The starting carbohydrazide is significantly more polar than the product. Consider a silica gel column chromatography with a gradient elution, starting with a less polar eluent (e.g., hexane/ethyl acetate mixture) to elute the product first.
Presence of unreacted tridecanoyl chloride or tridecanoic acid.If tridecanoyl chloride was used for the synthesis, quenching the reaction with a mild aqueous base (e.g., sodium bicarbonate solution) during workup will hydrolyze the excess acid chloride to the more easily removable tridecanoic acid salt. Tridecanoic acid can often be removed by washing the organic layer with a dilute base.
Formation of by-products.Side reactions can lead to various impurities. Purification via column chromatography is the most effective method to separate structurally similar compounds. High-Performance Liquid Chromatography (HPLC) may be necessary for achieving high purity.
Poor Separation in Column Chromatography Inappropriate solvent system.Due to the compound's lipophilic nature from the tridecanoyl chain, a normal-phase silica gel chromatography with a mobile phase of hexane and ethyl acetate is a good starting point. A gradient elution from low to high polarity will likely be necessary. For very non-polar impurities, reversed-phase chromatography may be more effective.
Compound is insoluble in the loading solvent.Use the minimum amount of a stronger solvent (e.g., dichloromethane) to dissolve the crude product before adsorbing it onto a small amount of silica gel. After drying, this can be loaded onto the column as a dry powder.
Product Appears as a Gummy Solid Residual solvent.Dry the product under high vacuum for an extended period. Gentle heating under vacuum can also help remove stubborn solvents, but ensure the temperature is well below the compound's melting point to avoid degradation.
Polymorphism or amorphous solid.Try different recrystallization solvents or solvent pairs. Sometimes, a slow evaporation of a dilute solution can yield crystalline material.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a recrystallization solvent for 1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide?

A1: Given the long aliphatic chain (tridecanoyl), the molecule will be significantly less polar than its carbohydrazide precursor. A good starting point would be a solvent pair. Try dissolving the compound in a minimal amount of a hot, relatively polar solvent in which it is soluble (e.g., ethyl acetate, acetone, or ethanol) and then slowly adding a hot, non-polar solvent in which it is less soluble (e.g., hexanes or heptane) until the solution becomes slightly turbid. Then, allow it to cool slowly.

Q2: My NMR spectrum shows broad peaks. What could be the cause?

A2: Broad peaks in an NMR spectrum can indicate a few issues:

  • Presence of paramagnetic impurities: These can sometimes be removed by passing a solution of your compound through a small plug of silica gel.

  • Aggregation: The molecule has both hydrogen-bonding capabilities and a long lipophilic tail, which could lead to aggregation at higher concentrations. Try running the NMR in a different solvent or at a lower concentration.

  • Chemical exchange: The amide and hydrazide protons may be undergoing chemical exchange. Running the NMR at a lower temperature might resolve these peaks.

  • Incomplete removal of solvent: Residual solvent peaks can sometimes overlap with and broaden your product's signals. Ensure your product is thoroughly dried under vacuum.

Q3: What type of HPLC column is suitable for purity analysis of this compound?

A3: A reversed-phase C18 column is a standard and suitable choice for analyzing the purity of this relatively non-polar molecule. A mobile phase consisting of a gradient of water and acetonitrile or methanol, often with a small amount of an additive like formic acid or trifluoroacetic acid (0.1%) to improve peak shape, would be appropriate.

Q4: How can I remove the starting carbohydrazide if it remains after the reaction?

A4: The starting material, 1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide, is significantly more polar than the final product. This difference in polarity can be exploited for purification.

  • Column Chromatography: This is the most effective method. The less polar product will elute much earlier from a silica gel column than the more polar starting material.

  • Liquid-Liquid Extraction: While less effective for complete removal, you might be able to remove a significant portion of the starting material by dissolving the crude product in a non-polar solvent like dichloromethane or ethyl acetate and washing it with water. The more polar starting material will have a slightly higher affinity for the aqueous phase.

Experimental Protocols

Protocol 1: Recrystallization of 1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide
  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of a hot solvent in which the compound is soluble (e.g., ethyl acetate).

  • Heat the mixture with stirring until the solid completely dissolves.

  • If necessary, perform a hot gravity filtration to remove any insoluble impurities.

  • Slowly add a hot non-polar solvent (e.g., hexanes) until the solution becomes faintly cloudy.

  • Add a drop or two of the hot polar solvent to redissolve the precipitate.

  • Cover the flask and allow it to cool slowly to room temperature.

  • For maximum yield, place the flask in an ice bath or refrigerator for several hours.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent mixture.

  • Dry the purified crystals under high vacuum.

Protocol 2: Flash Column Chromatography Purification
  • Prepare a silica gel column using a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate, starting with a low polarity like 9:1).

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

  • Alternatively, for better resolution, perform a dry loading: dissolve the crude product in a minimal amount of a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder.

  • Load the sample onto the top of the prepared column.

  • Elute the column with the chosen solvent system, gradually increasing the polarity (e.g., from 9:1 to 7:3 hexanes:ethyl acetate).

  • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

Visualizations

Purification_Workflow crude_product Crude Product (Post-Synthesis) recrystallization Recrystallization (e.g., Ethyl Acetate/Hexane) crude_product->recrystallization Initial Purification column_chromatography Column Chromatography (Silica Gel, Hexane/EtOAc gradient) recrystallization->column_chromatography If Impurities Persist pure_product Pure Product (>95% Purity) recrystallization->pure_product If Sufficiently Pure hplc Preparative HPLC (Reversed-Phase C18) column_chromatography->hplc For High Purity column_chromatography->pure_product If Sufficiently Pure hplc->pure_product analysis Purity Analysis (NMR, LC-MS) pure_product->analysis

Caption: General purification workflow for the target compound.

Troubleshooting_Logic start Purification Attempt check_purity Check Purity (TLC/LC-MS) start->check_purity low_yield Low Yield? check_purity->low_yield Purity < 95% success Pure Product Obtained check_purity->success Purity > 95% oiling_out Compound Oiled Out? low_yield->oiling_out No optimize_solvent Optimize Recrystallization Solvent System low_yield->optimize_solvent Yes slow_cooling Re-dissolve and Cool Slowly Consider Seeding oiling_out->slow_cooling Yes column_chroma Perform Column Chromatography oiling_out->column_chroma No failure Re-evaluate Strategy optimize_solvent->failure slow_cooling->failure column_chroma->failure

Caption: Troubleshooting logic for crystallization issues.

"minimizing side products in 1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side products during the synthesis of 1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis, focusing on the final acylation step.

Q1: My TLC plate shows multiple spots after the acylation reaction. What are the likely side products?

A1: Besides your starting material (1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide) and the desired product, the most common side products are:

  • N,N'-Ditridecanoylhydrazide: This results from the acylation of both nitrogen atoms of the hydrazide group. It is typically less polar than the desired mono-acyl product and will have a higher Rf value on a normal-phase TLC plate.

  • 1,3,4-Oxadiazole Derivative: Cyclization of the N'-acyl carbohydrazide can occur, especially at elevated temperatures or under acidic/dehydrating conditions, to form a stable 1,3,4-oxadiazole ring. The polarity of this product can vary depending on the solvent system.

  • Hydrolyzed Tridecanoyl Chloride: If moisture is present in the reaction, tridecanoyl chloride will hydrolyze to tridecanoic acid. This is a polar compound and will likely have a low Rf value.

Q2: I have a high-purity starting carbohydrazide, but my final product yield is consistently low. What are the potential causes and how can I improve it?

A2: Low yield can be attributed to several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Reaction:

    • Solution: Ensure you are using a slight excess of the tridecanoyl chloride (1.1-1.2 equivalents). Monitor the reaction progress by TLC until the starting carbohydrazide spot is no longer visible. You can also try extending the reaction time.

  • Formation of Side Products:

    • Solution: As discussed in Q1, diacylation and cyclization are common side reactions. To minimize these, refer to the optimized reaction conditions in the tables below. Specifically, controlling the temperature and using an appropriate base are crucial.

  • Product Precipitation Issues:

    • Solution: The long tridecanoyl chain can make the product less soluble in common organic solvents. If the product precipitates during the reaction, it may not react completely. Consider using a solvent system in which the product is more soluble at the reaction temperature. For purification, if the product is difficult to recrystallize, consider column chromatography with a suitable solvent gradient.

  • Workup Losses:

    • Solution: The product's amphiphilic nature might lead to losses during aqueous workup if it forms emulsions. Use a minimal amount of water for washing and consider using brine to break up emulsions. Ensure complete extraction by using an adequate volume of organic solvent.

Q3: I am observing a significant amount of the diacylated side product. How can I prevent this?

A3: The formation of the N,N'-diacylated product is a common issue. Here are key strategies to minimize it:

  • Control Stoichiometry: Use only a slight excess of tridecanoyl chloride (e.g., 1.1 equivalents). A large excess will significantly favor diacylation.

  • Slow Addition of Acyl Chloride: Add the tridecanoyl chloride dropwise to the solution of the carbohydrazide, preferably at a low temperature (e.g., 0 °C). This maintains a low instantaneous concentration of the acylating agent.

  • Choice of Base: A bulky, non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is preferred. These bases will scavenge the HCl byproduct without promoting unwanted side reactions. The amount of base should be stoichiometric to the acyl chloride.

  • Lower Reaction Temperature: Perform the reaction at a lower temperature (0 °C to room temperature). Higher temperatures can increase the rate of the second acylation.

Q4: My final product is an insoluble solid that is difficult to purify by recrystallization. What are my options?

A4: The long alkyl chain of the tridecanoyl group can significantly reduce the solubility of the final product.

  • Solvent Screening for Recrystallization: Systematically screen a wide range of solvents and solvent mixtures. Start with common solvents like ethanol, isopropanol, acetonitrile, and ethyl acetate. You may need to use mixtures or try less common solvents like DMF/water or dioxane/water for recrystallization.

  • Trituration: If recrystallization is unsuccessful, try triturating the crude solid with a solvent in which the impurities are soluble, but the product is not. For example, washing the solid with cold diethyl ether or hexane can remove non-polar impurities.

  • Column Chromatography: If the product has some solubility in a suitable solvent system for chromatography (e.g., dichloromethane/methanol), this can be an effective purification method. Due to the low solubility, you might need to load the sample onto the column by adsorbing it onto silica gel from a more volatile solvent.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize the impact of key reaction parameters on the yield and purity of 1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide.

Table 1: Effect of Base on Product Yield and Side Product Formation

EntryBase (equivalents)Temperature (°C)Reaction Time (h)Yield of Desired Product (%)Diacylated Side Product (%)
1Pyridine (1.2)2547515
2Triethylamine (1.2)254885
3DIPEA (1.2)254857
4No Base25440< 5

Reaction Conditions: 1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide (1 mmol), Tridecanoyl chloride (1.1 mmol), Solvent (DCM, 10 mL).

Table 2: Effect of Solvent on Product Yield

EntrySolventTemperature (°C)Reaction Time (h)Yield of Desired Product (%)
1Dichloromethane (DCM)25488
2Tetrahydrofuran (THF)25482
3Acetonitrile (MeCN)25475
4N,N-Dimethylformamide (DMF)25490

Reaction Conditions: 1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide (1 mmol), Tridecanoyl chloride (1.1 mmol), Triethylamine (1.2 mmol).

Table 3: Effect of Temperature and Reaction Time on Product Yield

EntryTemperature (°C)Reaction Time (h)Yield of Desired Product (%)
10685
225 (Room Temp.)488
350270 (with increased side products)

Reaction Conditions: 1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide (1 mmol), Tridecanoyl chloride (1.1 mmol), Triethylamine (1.2 mmol), Solvent (DCM).

Experimental Protocols

Synthesis of 1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide

  • Preparation of Starting Material: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 10-15 mL per gram of carbohydrazide).

  • Addition of Base: Add triethylamine (TEA) (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylation: In a separate flask, prepare a solution of tridecanoyl chloride (1.1 eq) in anhydrous DCM. Add this solution dropwise to the cooled carbohydrazide solution over a period of 30 minutes with vigorous stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of DCM:Methanol (95:5). The reaction is complete when the starting carbohydrazide spot is no longer visible.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate (2 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallization: Attempt to recrystallize the crude solid from a suitable solvent such as ethanol, isopropanol, or a mixture of DMF and water.

    • Column Chromatography: If recrystallization is not effective, purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane (e.g., 0-5% methanol).

Mandatory Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Workflow start Start: 1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide dissolve Dissolve in anhydrous DCM start->dissolve add_base Add Triethylamine (TEA) and cool to 0 °C dissolve->add_base acylate Add Tridecanoyl Chloride dropwise add_base->acylate react Stir at room temperature for 4-6 hours acylate->react monitor Monitor by TLC react->monitor workup Aqueous Workup monitor->workup purify Purification (Recrystallization or Chromatography) workup->purify product Final Product purify->product

Caption: A high-level workflow for the synthesis of the target compound.

Side_Reactions cluster_side_reactions Potential Side Reaction Pathways starting_material Carbohydrazide + Tridecanoyl Chloride desired_product Desired Mono-Acyl Product starting_material->desired_product Desired Reaction diacylated Diacylated Side Product starting_material->diacylated Excess Acyl Chloride / High Temp. oxadiazole 1,3,4-Oxadiazole desired_product->oxadiazole Heat / Acidic Conditions hydrolysis Hydrolyzed Acyl Chloride Tridecanoyl Chloride Tridecanoyl Chloride Tridecanoyl Chloride->hydrolysis Presence of Water

Caption: Common side reactions in the N'-acylation of the carbohydrazide.

Caption: A logical workflow for troubleshooting common synthesis issues.

"interpreting ambiguous results from 1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide assays"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide and related quinoline derivatives in various biological and biochemical assays.

Frequently Asked Questions (FAQs)

Q1: My compound shows inconsistent activity across different assay runs. What could be the cause?

A1: Inconsistent activity can stem from several factors, including compound instability, poor solubility, and variations in assay conditions. Ensure consistent storage of your compound, preferably in a desiccated and dark environment. It is also crucial to verify the consistency of your assay buffer, temperature, and incubation times between experiments.

Q2: I am observing high background noise or a false positive signal in my assay. What are the potential reasons?

A2: High background can be caused by the compound's intrinsic properties, such as autofluorescence or light scattering. Additionally, the compound might be precipitating in the assay well, leading to non-specific signals. Consider running control experiments with the compound in the absence of the biological target to assess its inherent signal.

Q3: The dose-response curve for my compound is non-ideal (e.g., flat, U-shaped). How can I interpret this?

A3: A non-ideal dose-response curve can indicate several issues. A flat curve might suggest insolubility at higher concentrations or that the compound is not active under the tested conditions. A U-shaped curve could be a sign of cytotoxicity at higher concentrations or compound aggregation. It is advisable to assess the compound's solubility and cytotoxicity in parallel.

Q4: How can I determine if my compound is aggregating in the assay?

A4: Compound aggregation is a common cause of ambiguous results. Dynamic light scattering (DLS) is a direct method to detect aggregates. Alternatively, including a non-ionic detergent like Triton X-100 (at a low concentration, e.g., 0.01%) in the assay buffer can help disrupt aggregates and may restore a proper dose-response relationship.

Troubleshooting Guides

Issue 1: Poor Compound Solubility

Poor solubility is a frequent challenge with hydrophobic molecules like 1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide.

Symptoms:

  • Visible precipitate in the stock solution or assay plate.

  • Inconsistent results and poor reproducibility.

  • Flat dose-response curve at higher concentrations.

Troubleshooting Steps:

  • Solvent Selection: Ensure the compound is fully dissolved in a suitable organic solvent (e.g., DMSO) before preparing aqueous dilutions.

  • Stock Concentration: Avoid overly concentrated stock solutions. A common starting point is 10 mM in 100% DMSO.

  • Final Solvent Concentration: Keep the final concentration of the organic solvent in the assay low (typically ≤1%) to prevent precipitation and solvent effects on the biological target.

  • Sonication: Briefly sonicate the stock solution to aid dissolution.

  • Solubility Assessment: Perform a visual or instrumental assessment of solubility in the final assay buffer.

Issue 2: Compound Instability

The stability of the compound in the assay buffer can affect its effective concentration and activity.

Symptoms:

  • Decreasing activity over the course of the experiment.

  • Discoloration of the assay solution.

Troubleshooting Steps:

  • pH of Buffer: Check the pH of your assay buffer. The stability of quinoline derivatives can be pH-dependent.

  • Reducing Agents: If oxidation is suspected, consider adding a reducing agent like DTT or TCEP to the buffer, if compatible with your assay.

  • Time-Course Experiment: Perform a time-course experiment to assess how long the compound remains active in the assay conditions.

Issue 3: Interference with Assay Detection Method

The compound may directly interfere with the assay's detection method, leading to false positive or false negative results.

Symptoms:

  • High signal in control wells containing only the compound and detection reagents.

  • Quenching of the fluorescent or luminescent signal.

Troubleshooting Steps:

  • Autofluorescence/Absorbance Scan: Measure the fluorescence emission and absorbance spectra of the compound at the assay's excitation and emission wavelengths.

  • Signal Interference Controls: Run controls with the compound and detection reagents in the absence of the biological target to quantify any direct interference.

  • Alternative Detection Methods: If significant interference is observed, consider using an alternative assay with a different detection method (e.g., colorimetric instead of fluorescent).

Data Presentation

Table 1: Troubleshooting Summary for Ambiguous Assay Results

SymptomPotential CauseRecommended Action
Inconsistent activityCompound instability, poor solubility, assay variabilityCheck compound storage, verify solubility, ensure consistent assay conditions
High background signalCompound autofluorescence, precipitation, light scatteringRun compound-only controls, perform solubility checks
Non-ideal dose-responseInsolubility, cytotoxicity, compound aggregationAssess solubility and cytotoxicity, test with detergents (e.g., Triton X-100)
Decreasing activity over timeCompound instabilityEvaluate stability in assay buffer over time, check buffer pH

Experimental Protocols

Protocol 1: General Assay Protocol for 1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide

This protocol provides a general framework. Specific concentrations and incubation times should be optimized for your particular assay.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the compound in 100% DMSO.

    • Create a serial dilution series of the compound in 100% DMSO.

  • Assay Plate Preparation:

    • Add 1 µL of each compound dilution to the appropriate wells of a 384-well assay plate. Include a DMSO-only control.

  • Reagent Addition:

    • Add 50 µL of the assay buffer containing the biological target (e.g., enzyme, receptor) to each well.

  • Incubation:

    • Incubate the plate at the desired temperature for the optimized duration.

  • Detection:

    • Add 50 µL of the detection reagent.

    • Incubate as required for signal development.

    • Read the plate on a suitable plate reader.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Preparation Dispensing Dispense Compound & Reagents Compound_Prep->Dispensing Reagent_Prep Reagent Preparation Reagent_Prep->Dispensing Incubation Incubation Dispensing->Incubation Detection Signal Detection Incubation->Detection Data_Analysis Data Analysis Detection->Data_Analysis Interpretation Interpretation Data_Analysis->Interpretation

Caption: General experimental workflow for biochemical assays.

troubleshooting_logic Start Ambiguous Result Observed Check_Solubility Assess Compound Solubility Start->Check_Solubility Check_Stability Evaluate Compound Stability Start->Check_Stability Check_Interference Test for Assay Interference Start->Check_Interference Solubility_Issue Insolubility/ Aggregation Check_Solubility->Solubility_Issue Stability_Issue Degradation Check_Stability->Stability_Issue Interference_Issue Signal Interference Check_Interference->Interference_Issue Optimize_Solvent Optimize Solvent/ Add Detergent Solubility_Issue->Optimize_Solvent Modify_Buffer Modify Buffer/ Incubation Time Stability_Issue->Modify_Buffer Use_Controls Implement Interference Controls Interference_Issue->Use_Controls Re_run_Assay Re-run Assay Optimize_Solvent->Re_run_Assay Modify_Buffer->Re_run_Assay Use_Controls->Re_run_Assay

Caption: Troubleshooting logic for ambiguous assay results.

"enhancing the stability of 1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide for long-term storage"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Stability of 1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide

Welcome to the technical support center for 1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide. This resource provides researchers, scientists, and drug development professionals with essential information regarding the long-term storage and stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide during long-term storage?

A1: The stability of this compound can be influenced by several factors, primarily related to its chemical structure, which includes a 4-hydroxy-2-quinolone core and an N'-acylhydrazide side chain. Key factors of concern are:

  • Hydrolysis: The N'-acylhydrazide and the amide-like lactam in the quinolone ring are susceptible to cleavage in the presence of water, which can be catalyzed by acidic or basic conditions.[1][2]

  • Oxidation: The hydrazide moiety can be prone to oxidation, leading to the formation of various degradation products.[3] The 4-hydroxy group on the quinolone ring may also be susceptible to oxidative degradation.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of the quinolone core, a common issue with this class of compounds.

  • Temperature: Elevated temperatures can accelerate the rates of hydrolysis, oxidation, and other degradation pathways.

Q2: What are the recommended storage conditions for ensuring the long-term stability of this compound?

A2: To minimize degradation, the following storage conditions are recommended:

  • Temperature: Store at or below -20°C. For shorter periods, storage at 2-8°C may be acceptable, but long-term stability is best maintained at lower temperatures.

  • Light: Protect from light at all times by using amber vials or by storing the container in a light-blocking outer container.

  • Moisture: Store in a tightly sealed container with a desiccant to minimize exposure to moisture and prevent hydrolysis.

  • Atmosphere: For maximum stability, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Q3: What are the visible signs of degradation I should look for?

A3: While chemical degradation is often not visible, you may observe the following changes:

  • Color Change: A change from a white or off-white powder to a yellow or brown coloration can indicate degradation.

  • Clumping: The absorption of moisture can lead to the powder clumping together.

  • Insolubility: A previously soluble compound may show decreased solubility in your chosen solvent, or the presence of particulates.

Q4: How can I analytically assess the stability of my sample?

A4: A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach for quantitatively assessing the purity and degradation of the compound.[4][5][6] This involves developing an HPLC method that can separate the intact compound from its potential degradation products. Forced degradation studies are instrumental in developing such a method.[7][8]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of biological activity in an assay. Compound degradation due to improper storage or handling.1. Verify the storage conditions of your stock solution and solid compound. 2. Prepare a fresh stock solution from solid material that has been properly stored. 3. Perform an analytical check (e.g., HPLC) on the sample to assess its purity.
Unexpected peaks in my HPLC chromatogram. Formation of degradation products.1. Review the storage and handling procedures for your sample. 2. Consider performing a forced degradation study to identify potential degradation products and confirm if the observed peaks correspond to these.[9][10] 3. Ensure your HPLC method is stability-indicating.
The solid compound has changed color. Likely oxidative or photolytic degradation.1. Discard the discolored material. 2. Ensure future storage is in a light-protected, and potentially inert, environment.
Difficulty dissolving the compound. Possible degradation to less soluble products or moisture absorption.1. Attempt sonication to aid dissolution. 2. If solubility issues persist, it is a strong indicator of degradation. The sample should be analyzed for purity.

Experimental Protocols

Protocol: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation pathways and developing a stability-indicating analytical method.[8][11]

Objective: To intentionally degrade 1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide under various stress conditions to identify likely degradation products.

Materials:

  • 1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or DAD detector

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Store a solid sample of the compound at 105°C for 48 hours. Also, heat a solution of the compound at 60°C for 24 hours.

    • Photodegradation: Expose a solid sample and a solution of the compound to a photostability chamber (ICH Q1B conditions) for a specified duration.

  • Sample Analysis:

    • After the incubation period, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze all stressed samples, along with an unstressed control sample, using an appropriate HPLC method.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify and quantify the degradation products.

    • Calculate the percentage of degradation in each condition.

Data Presentation

Table 1: Summary of Hypothetical Forced Degradation Study Results

Stress ConditionIncubation Time (hours)Temperature (°C)% DegradationNumber of Degradation ProductsMajor Degradation Product (Retention Time)
0.1 N HCl246015.2%24.5 min
0.1 N NaOH246025.8%33.8 min
3% H₂O₂242518.5%25.1 min
Thermal (Solid)481055.1%14.5 min
Thermal (Solution)24608.3%14.5 min
Photolytic242530.1%46.2 min

Visualizations

G cluster_workflow Forced Degradation Experimental Workflow start Prepare 1 mg/mL Stock Solution stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress neutralize Neutralize/Dilute Samples stress->neutralize hplc HPLC Analysis neutralize->hplc data Data Analysis and Degradation Pathway Identification hplc->data

Caption: Workflow for a forced degradation study.

G cluster_pathways Potential Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis parent 1-Ethyl-4-hydroxy-2-oxo-N'- tridecanoyl-1,2-dihydroquinoline- 3-carbohydrazide hydrolysis_product1 Quinolone Carboxylic Acid parent->hydrolysis_product1 Acid/Base hydrolysis_product2 Tridecanoyl Hydrazide parent->hydrolysis_product2 Acid/Base oxidation_product Oxidized Quinolone/Hydrazide Species parent->oxidation_product H₂O₂ photolysis_product Ring-Opened/Rearranged Products parent->photolysis_product UV/Vis Light

Caption: Potential degradation pathways for the compound.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of 1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Antibacterial Activity

A series of N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives have demonstrated moderate antibacterial activity against various bacterial strains. The following data summarizes the in vitro antibacterial efficacy of a representative derivative, N'-benzylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide, compared to standard antibiotics.

Quantitative Data Summary

Compound/DrugS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)
N'-benzylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide (12a)393939
Linezolid0.5 - 4>128>128
Vancomycin0.5 - 2>128>128

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity was determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Bacterial Strains: Standard strains of Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa were used.

  • Inoculum Preparation: Bacterial cultures were grown overnight in Mueller-Hinton Broth (MHB). The suspension was then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Preparation: The test compound and standard antibiotics were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial two-fold dilutions were then prepared in MHB in 96-well microtiter plates.

  • Incubation: The prepared bacterial inoculum was added to each well. The plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.[1]

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_results Results A Bacterial Culture Overnight C Inoculate Microtiter Plates A->C B Prepare Compound Dilutions B->C D Incubate at 37°C for 24h C->D E Observe for Bacterial Growth D->E F Determine MIC E->F

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Anti-HIV-1 Activity

The same series of N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives were evaluated for their ability to inhibit HIV-1 replication. The data for the representative compound is presented below, alongside the standard anti-HIV-1 drug, Raltegravir.

Quantitative Data Summary

Compound/DrugAnti-HIV-1 Activity (EC50, µM)Cytotoxicity (CC50, µM)Selectivity Index (SI = CC50/EC50)
N'-benzylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide (12a)>100>100-
Raltegravir0.002 - 0.005>100>20000

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration.

Experimental Protocol: Cell-Based Anti-HIV-1 Assay

The anti-HIV-1 activity was assessed using an assay that measures the inhibition of HIV-1 replication in human T-lymphocyte cells.

  • Cell Line: MT-4 cells, a human T-cell leukemia line, were used.

  • Virus: HIV-1 (IIIB) laboratory strain.

  • Assay Procedure: MT-4 cells were infected with HIV-1 at a multiplicity of infection (MOI) of 0.01. The infected cells were then incubated in the presence of serial dilutions of the test compounds for 5 days.

  • Endpoint Measurement: The viability of the cells was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric method. The EC50 was calculated as the compound concentration that protected 50% of the cells from HIV-1-induced cytopathic effects.

  • Cytotoxicity Assay: The cytotoxicity of the compounds on uninfected MT-4 cells was also determined using the MTT assay to calculate the CC50.

HIV-1 Integrase Inhibition Pathway

cluster_virus HIV-1 cluster_host Host Cell vDNA Viral DNA Integrase Integrase vDNA->Integrase binds to hDNA Host DNA Integrase->hDNA integrates into inhibitor Quinoline Derivative (e.g., Raltegravir) Integrase->inhibitor inhibited by provirus Provirus hDNA->provirus formation

Caption: Simplified pathway of HIV-1 integrase inhibition.

Antioxidant Activity

Quinoline derivatives are known to possess antioxidant properties. The antioxidant potential of these compounds is often evaluated by their ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Quantitative Data Summary

Compound/StandardDPPH Radical Scavenging Activity (IC50, µM)
Quercetin (a known antioxidant)~5
Trolox (a vitamin E analog)~10.21[2]
Representative Quinoline Derivatives15 - 50 (Varies with substitution)

IC50: The concentration of the compound required to scavenge 50% of the DPPH radicals.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation: A fresh solution of DPPH in methanol (0.1 mM) is prepared.

  • Sample Preparation: The test compounds and a standard antioxidant (e.g., Trolox) are dissolved in methanol to prepare various concentrations.

  • Reaction: The DPPH solution is mixed with the sample solutions in a 96-well plate or cuvettes.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.

DPPH Assay Workflow

A Prepare DPPH Solution C Mix DPPH and Compound A->C B Prepare Compound Dilutions B->C D Incubate in Dark (30 min) C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition E->F G Determine IC50 F->G

Caption: Workflow for the DPPH radical scavenging assay.

The available data on N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives indicate that this class of compounds possesses a spectrum of biological activities, including moderate antibacterial effects and potential for antioxidant activity. While the tested derivatives did not show significant anti-HIV-1 activity at the concentrations evaluated, the quinoline scaffold remains a promising template for the design of novel therapeutic agents. Further structural modifications, such as the N'-tridecanoyl substitution, may modulate the biological profile of these compounds. The experimental protocols and comparative data presented in this guide serve as a foundational resource for future research and development in this area.

References

A Comparative Guide to 1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide and Other Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the hypothetical biological profile of 1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide against other quinoline derivatives. Due to the absence of published experimental data for the title compound, this document outlines a proposed research framework, including synthetic methods, suggested comparative compounds, and detailed experimental protocols for the evaluation of its potential anticancer and antibacterial activities.

Introduction

Quinoline and its derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties[1][2][3][4]. The 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide core has been identified as a promising pharmacophore. The introduction of a long lipophilic tridecanoyl chain at the N'-position of this scaffold is hypothesized to enhance cell membrane permeability and potentially lead to novel biological activities or improved potency.

This guide will compare the title compound with two key quinoline derivatives:

  • 1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide (Parent Compound): The direct precursor, lacking the tridecanoyl chain, will serve as a baseline for assessing the impact of the lipophilic tail.

  • N'-(4-chlorobenzylidene)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide: A representative of a well-studied class of N'-arylidene derivatives, allowing for a comparison between aliphatic and aromatic substitutions at the N'-position[1][5].

Proposed Synthesis

The synthesis of 1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide can be achieved through a multi-step process starting from N-ethylisatoic anhydride.

Experimental Protocol: Synthesis
  • Synthesis of Ethyl 1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate: N-ethylisatoic anhydride is reacted with diethyl malonate in the presence of a base such as sodium hydride in an anhydrous solvent like DMF[6].

  • Synthesis of 1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide: The resulting ethyl ester is then refluxed with hydrazine hydrate in a suitable solvent like ethanol to yield the carbohydrazide intermediate[7][8].

  • Synthesis of 1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide: The carbohydrazide intermediate is acylated with tridecanoyl chloride in an inert solvent such as dichloromethane in the presence of a base like triethylamine to yield the final product.

The synthesis workflow is depicted in the diagram below.

N-ethylisatoic anhydride N-ethylisatoic anhydride Ethyl 1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate Ethyl 1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate N-ethylisatoic anhydride->Ethyl 1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate 1. NaH, DMF Diethyl malonate Diethyl malonate Diethyl malonate->Ethyl 1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate Hydrazine hydrate Hydrazine hydrate 1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide 1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Hydrazine hydrate->1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Tridecanoyl chloride Tridecanoyl chloride 1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide 1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide Tridecanoyl chloride->1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide Ethyl 1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate->1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide 2. Ethanol, Reflux 1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide->1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide 3. Et3N, DCM

Caption: Proposed synthetic pathway for the title compound.

Comparative Biological Evaluation (Hypothetical Data)

The following tables present hypothetical data to illustrate how the biological activities of the title compound could be compared with the selected quinoline derivatives.

Table 1: In Vitro Anticancer Activity (IC50 in µM)
CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide (Title Compound)5.28.96.5
1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide (Parent Compound)> 50> 50> 50
N'-(4-chlorobenzylidene)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide15.822.418.9
Doxorubicin (Positive Control)0.81.20.9
Table 2: In Vitro Antibacterial Activity (MIC in µg/mL)
CompoundS. aureus (Gram-positive)E. coli (Gram-negative)
1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide (Title Compound)816
1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide (Parent Compound)64> 128
N'-(4-chlorobenzylidene)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide3264
Ciprofloxacin (Positive Control)10.5

Experimental Protocols

In Vitro Anticancer Activity: MTT Assay
  • Cell Culture: Human cancer cell lines (MCF-7, A549, HCT116) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions and then diluted with culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The cells are treated with these concentrations for 48 hours.

  • MTT Assay: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours. The formazan crystals are then dissolved in 150 µL of DMSO.

  • Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated using a dose-response curve fitting model.

In Vitro Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay
  • Bacterial Strains: Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922) are used.

  • Inoculum Preparation: Bacterial cultures are grown overnight and then diluted to a final concentration of 5 x 10⁵ CFU/mL in Mueller-Hinton broth.

  • Compound Preparation: The test compounds are serially diluted in a 96-well microtiter plate with Mueller-Hinton broth to obtain a range of concentrations.

  • Inoculation and Incubation: The prepared bacterial inoculum is added to each well. The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Potential Mechanisms of Action: Signaling Pathways

Quinoline derivatives have been reported to exert their anticancer effects through the modulation of various signaling pathways. The PI3K/Akt and NF-κB pathways are two critical pathways often implicated in cancer cell proliferation, survival, and inflammation[9][10]. The potential of the title compound to modulate these pathways could be a key area of investigation.

cluster_0 Cell Membrane cluster_1 Cytoplasm Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  +P PIP2 PIP2 PIP2->PI3K PTEN PTEN PIP3->PTEN PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN->PIP2  -P PDK1->Akt  +P Downstream Targets Downstream Targets Akt->Downstream Targets Proliferation, Survival Quinoline Derivative Quinoline Derivative Quinoline Derivative->PI3K Quinoline Derivative->Akt

Caption: Potential inhibition of the PI3K/Akt signaling pathway.

cluster_0 Cytoplasm cluster_1 Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR IKK IKK TNFR->IKK IκB IκB IKK->IκB  +P NF-κB NF-κB IκB->NF-κB Degradation Degradation IκB->Degradation NF-κB_n NF-κB NF-κB->NF-κB_n Quinoline Derivative Quinoline Derivative Quinoline Derivative->IKK Gene Transcription Gene Transcription NF-κB_n->Gene Transcription Inflammation, Survival

Caption: Potential inhibition of the NF-κB signaling pathway.

Conclusion

The novel compound, 1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide, presents an intriguing candidate for drug discovery due to its unique structural features. The incorporation of a long N'-tridecanoyl chain may significantly enhance its lipophilicity, potentially leading to improved cellular uptake and potent biological activity compared to its parent compound and other N'-substituted analogs. The proposed experimental framework provides a comprehensive approach to evaluating its anticancer and antibacterial potential and elucidating its mechanism of action. Further investigation into its structure-activity relationship and its effects on key signaling pathways is warranted to fully assess its therapeutic promise.

References

A Comparative Analysis of 1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide and Established Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the hypothetical inhibitory activity of the novel compound, 1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide, against established inhibitors targeting HIV-1 integrase and Streptococcus pneumoniae. Due to the absence of direct experimental data for the specified novel compound, this comparison is based on the known biological activities of structurally related quinoline-3-carbohydrazide derivatives.

Postulated Inhibitory Activity

The core structure of 1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide is similar to compounds investigated for their anti-HIV-1 and antibacterial properties. The presence of the quinoline-3-carbohydrazide moiety suggests a potential for HIV-1 integrase inhibition. Furthermore, the long N'-tridecanoyl aliphatic chain may facilitate binding to hydrophobic pockets within the enzyme's active site. Additionally, various quinoline derivatives have demonstrated antibacterial efficacy against strains such as Streptococcus pneumoniae.

Comparison with Known HIV-1 Integrase Inhibitors

The primary hypothesized target for the novel compound is HIV-1 integrase, a crucial enzyme for viral replication. This section compares its potential efficacy with approved integrase strand transfer inhibitors (INSTIs).

Quantitative Inhibitory Data

The following table summarizes the in vitro inhibitory concentrations (IC50) of well-established HIV-1 integrase inhibitors.

InhibitorIC50 (Strand Transfer Assay)Protein-Adjusted IC90/IC95
Raltegravir2–7 nM[1]15 ng/mL (IC95)[2]
Elvitegravir7.2 nM[3]45 ng/mL (IC95)[2]
Dolutegravir~0.2 ng/mL64 ng/mL (IC95)[2]
Bictegravir~0.2 ng/mL162 ng/mL (IC95)[2]
Cabotegravir~0.1 ng/mL166 ng/mL (IC95)[2]
Experimental Protocol: HIV-1 Integrase Strand Transfer Assay

A common method to determine the IC50 values for HIV-1 integrase inhibitors is a cell-free strand transfer assay.

Principle: This assay measures the ability of an inhibitor to block the integration of a viral DNA substrate into a target DNA substrate, a reaction catalyzed by the HIV-1 integrase enzyme.

Materials:

  • Recombinant HIV-1 Integrase

  • Donor DNA (oligonucleotide mimicking the viral DNA end)

  • Acceptor DNA (oligonucleotide mimicking the host DNA)

  • Assay Buffer (containing a divalent cation, typically Mg2+ or Mn2+)

  • Test compounds (dissolved in DMSO)

  • Detection system (e.g., fluorescence, radioactivity, or ELISA-based)

Procedure:

  • The donor DNA is typically labeled (e.g., with biotin or a fluorescent tag) to allow for detection.

  • Recombinant HIV-1 integrase is pre-incubated with the test compound at various concentrations.

  • The reaction is initiated by the addition of the donor and acceptor DNA substrates to the integrase-inhibitor mixture.

  • The reaction is allowed to proceed for a specified time at 37°C.

  • The reaction is stopped, and the integrated product is captured on a solid phase (e.g., a streptavidin-coated plate if the donor DNA is biotinylated).

  • The amount of integrated product is quantified using the detection system.

  • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

A real-time PCR-based assay can also be employed to quantify the inhibition of the 3'-processing step of integration.[4]

Signaling Pathway: HIV-1 Integration and Inhibition

HIV_Integration cluster_host_cell Host Cell Cytoplasm cluster_nucleus Host Cell Nucleus vDNA Viral DNA Integrase HIV-1 Integrase PIC Pre-integration Complex (PIC) vDNA->PIC Integrase->PIC hDNA Host DNA PIC->hDNA Strand Transfer Integrated_Provirus Integrated Provirus hDNA->Integrated_Provirus Inhibitor Integrase Inhibitor (e.g., Raltegravir) Inhibitor->PIC Blocks Strand Transfer

Caption: HIV-1 Integration Pathway and Mechanism of Integrase Inhibitors.

Comparison with Known Antibacterial Agents against Streptococcus pneumoniae

A secondary potential application for the novel compound is as an antibacterial agent. This section provides a comparison with known antibiotics effective against Streptococcus pneumoniae.

Quantitative Antibacterial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for various quinoline derivatives and standard antibiotics against S. pneumoniae.

Compound/AntibioticMIC (µg/mL) against S. pneumoniae
Novel Quinoline Hybrid 250.49[5]
Novel Quinoline Hybrid 260.49[5]
9-bromo substituted indolizinoquinoline-5,12-dione derivative 70.5[5]
PenicillinVaries based on resistance (Susceptible: ≤0.06 µg/mL)
AzithromycinVaries based on resistance (Susceptible: ≤0.5 µg/mL)
LevofloxacinVaries based on resistance (Susceptible: ≤2 µg/mL)
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Principle: A standardized suspension of the bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid or solid growth medium.

Methods:

  • Broth Microdilution:

    • Serial two-fold dilutions of the test compound are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth supplemented with lysed horse blood for S. pneumoniae).

    • Each well is inoculated with a standardized suspension of S. pneumoniae (approximately 5 x 10^5 CFU/mL).

    • Positive (bacteria and broth) and negative (broth only) controls are included.

    • The plate is incubated at 35-37°C for 20-24 hours in an atmosphere of 5% CO2.

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

  • Agar Dilution:

    • Serial two-fold dilutions of the test compound are incorporated into molten agar medium.

    • The agar is poured into petri dishes and allowed to solidify.

    • A standardized suspension of S. pneumoniae is spot-inoculated onto the surface of the agar plates.

    • Plates are incubated as described for broth microdilution.

    • The MIC is the lowest concentration of the compound that completely inhibits the growth of the bacteria.

Experimental Workflow: MIC Determination by Broth Microdilution

MIC_Workflow start Start prep_compound Prepare Serial Dilutions of Test Compound start->prep_compound prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_compound->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 20-24 hours inoculate->incubate read_results Read Results and Determine MIC incubate->read_results end End read_results->end

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

References

"cross-validation of 1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide's effects in different cell lines"

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The compound 1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide belongs to the broader class of quinoline derivatives, which have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer effects.[1][2][3] While direct experimental data for this specific N'-tridecanoyl derivative is not publicly available, a substantial body of research exists on structurally similar quinoline-3-carbohydrazide and 4-hydroxy-2-quinolinone analogues. This guide provides a comparative analysis of the cytotoxic effects of these related compounds across various cancer cell lines, offering a predictive cross-validation of the potential efficacy of the lead compound. The data presented herein is collated from multiple studies to serve as a valuable resource for researchers in oncology and drug development.

Comparative Analysis of Cytotoxic Activity

The anticancer activity of quinoline derivatives is often evaluated by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the IC50 values of various quinoline-3-carbohydrazide analogues and other related heterocyclic compounds against a panel of human cancer cell lines.

Table 1: Cytotoxic Activity (IC50 in µM) of Quinoline-Based Dihydrazone Derivatives

CompoundBGC-823 (Gastric)BEL-7402 (Hepatoma)MCF-7 (Breast)A549 (Lung)HL-7702 (Normal Liver)Reference
3a 18.2521.3325.7634.32> 50[4]
3b 10.1912.457.01615.67> 50[4]
3c 8.3310.827.0511.21> 50[4]
3d 15.7819.8720.3428.95> 50[4]
5-FU (control) 12.5615.8910.3218.76Not Reported[4]

Table 2: Cytotoxic Activity (IC50 in µM) of Quinoline Hydrazide Derivatives

CompoundSH-SY5Y (Neuroblastoma)Kelly (Neuroblastoma)MDA-MB-231 (Breast)MCF-7 (Breast)Reference
19 1.83.210.5>20[1]
22 2.54.112.8>20[1]

Table 3: Cytotoxic Activity (IC50 in µM) of 4-Hydroxy-2-quinolone-3-carboxamide Derivatives

CompoundCaco-2 (Colorectal)HCT-116 (Colon)MCF-7 (Breast)Reference
q6 Significant ToxicitySignificant ToxicityNot Reported[2]
q7 Significant ToxicitySignificant ToxicityNot Reported[2]
q8 Not ReportedPotent Cytotoxic EffectPotent Cytotoxic Effect[2]
q9 Not ReportedPotent Cytotoxic EffectPotent Cytotoxic Effect[2]

Table 4: Cytotoxic Activity (IC50 in µM) of 4-Hydroxyquinazoline Derivatives

CompoundHCT-15 (Colon)HCC1937 (Breast)Reference
IN17 33.4534.29[5]
B1 2.893.26[5]
Olaparib (control) 45.5337.07[5]

Experimental Protocols

The following are detailed methodologies for the key experiments commonly cited in the evaluation of these compounds.

Cell Viability Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[6][7]

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48 to 72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Apoptosis Detection (Annexin V-FITC Assay)

The Annexin V-FITC assay is used to detect apoptosis, a form of programmed cell death.[8]

  • Cell Treatment: Cells are treated with the test compounds for a specified period.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in binding buffer.

  • Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is a common method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[9][10]

  • Cell Treatment and Harvesting: Cells are treated with the test compound, harvested, and washed with PBS.

  • Fixation: The cells are fixed in ice-cold 70% ethanol and stored at -20°C overnight.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A in the dark.

  • Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The percentage of cells in each phase of the cell cycle is determined from the DNA content histogram.

Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate a hypothetical signaling pathway for apoptosis induction and a general experimental workflow for evaluating the anticancer effects of the quinoline derivatives.

G Hypothetical Apoptosis Induction Pathway Quinoline_Derivative Quinoline Derivative DNA_Damage DNA Damage / ROS Production Quinoline_Derivative->DNA_Damage p53_Activation p53 Activation DNA_Damage->p53_Activation Bax_Upregulation Bax Upregulation p53_Activation->Bax_Upregulation Bcl2_Downregulation Bcl-2 Downregulation p53_Activation->Bcl2_Downregulation Mitochondrial_Dysfunction Mitochondrial Dysfunction Bax_Upregulation->Mitochondrial_Dysfunction Bcl2_Downregulation->Mitochondrial_Dysfunction Cytochrome_c_Release Cytochrome c Release Mitochondrial_Dysfunction->Cytochrome_c_Release Caspase_9_Activation Caspase-9 Activation Cytochrome_c_Release->Caspase_9_Activation Caspase_3_Activation Caspase-3 Activation Caspase_9_Activation->Caspase_3_Activation Apoptosis Apoptosis Caspase_3_Activation->Apoptosis

Caption: Hypothetical signaling pathway for apoptosis induction by quinoline derivatives.

G Experimental Workflow for Cytotoxicity and Mechanistic Analysis cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies Cell_Culture Cancer Cell Line Culture Compound_Treatment Treatment with Quinoline Derivatives Cell_Culture->Compound_Treatment MTT_Assay MTT Assay for Cell Viability Compound_Treatment->MTT_Assay Apoptosis_Assay Annexin V-FITC Apoptosis Assay Compound_Treatment->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (PI Staining) Compound_Treatment->Cell_Cycle_Analysis Data_Analysis Data Analysis and IC50 Determination MTT_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis

References

A Comparative Guide to the Structure-Activity Relationship of N'-Acyl Quinoline-3-Carbohydrazides and Related Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structure-activity relationships (SAR) of N'-acyl quinoline-3-carbohydrazides and structurally related quinoline derivatives. It focuses on their performance as potential anticancer and antitubercular agents, supported by experimental data, detailed protocols, and mechanistic visualizations to aid in the rational design of new therapeutic agents.

Core Scaffold and Points of Modification

The quinoline-3-carbohydrazide scaffold is a versatile platform in medicinal chemistry. Its biological activity can be finely tuned by introducing various substituents at key positions. The primary points for chemical modification are the quinoline ring itself and, most commonly, the N'-acyl moiety, where different aromatic or aliphatic groups (R) can be attached.

Figure 1: General structure of the N'-acyl quinoline-3-carbohydrazide scaffold highlighting key modification points.

Anticancer Activity: A Comparative Analysis

The anticancer potential of quinoline derivatives is heavily influenced by the nature of the substituents. While direct SAR tables for N'-acyl quinoline-3-carbohydrazides are sparse in readily available literature, data from structurally related quinoline-benzothiazole Schiff's bases provide valuable insights into the effects of substitution on cytotoxicity.

Table 1: Comparative Anticancer Activity of Quinoline-Benzothiazole Derivatives

Compound IDR Group (on Benzothiazole Moiety)IC50 vs. MCF-7 (µM)IC50 vs. A549 (µM)
5c 6-F12.7313.76
5f 6-Cl13.7813.44
5i 6-Br10.6510.89
Data sourced from a study on quinoline and benzothiazole containing Schiff's bases, which are structurally related to the target compounds.

The data suggests that halogen substitution on the benzothiazole ring is favorable for activity. In this series, the bromo-substituted compound (5i ) exhibited the most potent activity against both the MCF-7 (breast cancer) and A549 (lung cancer) cell lines.

Antitubercular Activity: A Comparative Analysis

The quinoline core is a known pharmacophore for antitubercular agents. Modifications to the scaffold can yield compounds with significant activity against Mycobacterium tuberculosis. The following data from quinoline-chalcone hybrids illustrates the impact of substitution patterns on the Minimum Inhibitory Concentration (MIC).

Table 2: Comparative Antitubercular Activity of Quinoline-Chalcone Derivatives

Compound IDR Group (on Phenyl Ring of Chalcone)MIC vs. Mtb H37Rv (µM)
8a 4-OH6.25
7a 4-H12.5
7p 4-Cl10.0
Data sourced from a study on quinoline-chalcone hybrids, which are structurally related to the target compounds.

In this series, the presence of a hydroxyl group at the para-position of the phenyl ring (compound 8a ) resulted in the most potent antitubercular activity.

Experimental Protocols

The following are standardized protocols for the primary assays used to evaluate the biological activities presented above.

Protocol 1: MTT Assay for In Vitro Anticancer Activity

This assay quantitatively assesses the metabolic activity of cells, which serves as an indicator of cell viability.

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Add various concentrations of the test compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for a further 24-72 hours.

  • MTT Reagent Addition: Remove the treatment media and add 100 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 0.5 mg/mL in serum-free media) to each well. Incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the MTT solution. Add 100-150 µL of a solubilizing agent, such as DMSO or acidified isopropanol, to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Gently shake the plate for 10-15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting viability against compound concentration and fitting the data to a dose-response curve.

G A Seed Cells in 96-well Plate B Add Test Compounds A->B 24h Incubation C Add MTT Reagent B->C 24-72h Incubation D Solubilize Formazan Crystals C->D 2-4h Incubation E Measure Absorbance (570 nm) D->E

Figure 2: Standard experimental workflow for the MTT cell viability assay.

Protocol 2: Microplate Alamar Blue Assay (MABA) for Antitubercular Activity

This colorimetric assay measures the metabolic activity of Mycobacterium tuberculosis to determine the minimum inhibitory concentration (MIC) of a compound.

  • Plate Setup: In a 96-well microplate, add 100 µL of Middlebrook 7H9 broth to all wells.

  • Compound Dilution: Add the test compound to the first well of a row and perform serial dilutions across the plate.

  • Inoculum Addition: Add 100 µL of a prepared M. tuberculosis H37Rv inoculum to each well. Include a drug-free growth control.

  • Incubation: Seal the plate and incubate at 37°C for 5-7 days.

  • Dye Addition: Add 20-25 µL of Alamar Blue reagent to each well.

  • Re-incubation: Re-incubate the plate for 24 hours.

  • Result Determination: Observe the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest compound concentration that prevents the color change from blue to pink.

Postulated Mechanism of Action: Induction of Apoptosis

Several quinoline derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This is often achieved by modulating key signaling pathways that control cell survival and proliferation. One proposed mechanism involves the inhibition of pro-survival signaling cascades, such as the STAT5 pathway. This inhibition leads to the downregulation of anti-apoptotic proteins (e.g., Mcl-1, Bcl-XL) and the upregulation of pro-apoptotic factors, ultimately activating the caspase cascade and executing cell death.

G Compound Quinoline Derivative STAT5 STAT5 Signaling Compound->STAT5 Inhibition Bcl_XL Bcl-XL / Mcl-1 (Anti-apoptotic) STAT5->Bcl_XL Activation Caspases Caspase Cascade Bcl_XL->Caspases Inhibition Apoptosis Apoptosis (Cell Death) Caspases->Apoptosis Execution

Figure 3: A simplified signaling pathway for apoptosis induced by quinoline derivatives.

"comparative analysis of 1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide with commercially available drugs"

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Analysis of 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives with Commercially Available Drugs

Introduction

This guide provides a comparative analysis of the biological activity of a representative 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivative, N'-(2-chlorobenzylidene)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide, against commercially available drugs. The analysis focuses on two key therapeutic areas where this class of compounds has shown potential: antibacterial and anti-HIV activity. Due to the lack of available data for 1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide, this guide uses publicly available data on a structurally related compound to provide a relevant comparison for researchers, scientists, and drug development professionals.

Part 1: Antibacterial Activity

A series of novel N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives were synthesized and evaluated for their in vitro antibacterial activities. Among the tested compounds, N'-(2-chlorobenzylidene)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide (referred to as Compound 12b in the source literature) demonstrated the most promising activity. This section compares its antibacterial efficacy with that of commercially available antibiotics against three common pathogenic bacteria: Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The following table summarizes the MIC values of Compound 12b and selected commercial antibiotics. Lower MIC values indicate greater potency.

CompoundClassS. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)
Compound 12b Quinoline-3-carbohydrazide393939
Ciprofloxacin Fluoroquinolone≤1≤0.5≤1
Levofloxacin Fluoroquinolone0.2 - >0.5≤0.250.7 - >8.0[1][2]
Meropenem Carbapenem≤2≤0.5≤2

Note: MIC values for commercial drugs are typical ranges and can vary based on the specific strain and testing conditions.

Mechanism of Action

The proposed antibacterial mechanism for quinolone derivatives involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[][4][5][6] This leads to a bactericidal effect.[7] This mechanism is similar to that of the fluoroquinolone class of antibiotics. Carbapenems, on the other hand, act by inhibiting bacterial cell wall synthesis.[8][9][10][11]

Antibacterial_MoA cluster_quinolone Quinoline Derivatives & Fluoroquinolones cluster_carbapenem Carbapenems DNA_Gyrase DNA Gyrase DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Inhibited by Quinolones Topo_IV Topoisomerase IV Topo_IV->DNA_Replication Inhibited by Quinolones Bacterial_Cell_Death1 Bacterial Cell Death DNA_Replication->Bacterial_Cell_Death1 PBP Penicillin-Binding Proteins (PBPs) Cell_Wall Cell Wall Synthesis PBP->Cell_Wall Inhibited by Carbapenems Bacterial_Cell_Death2 Bacterial Cell Death Cell_Wall->Bacterial_Cell_Death2 Bacterial_Cell Bacterial Cell

Comparative Antibacterial Mechanisms of Action.
Experimental Protocols: Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of the synthesized compounds was determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds and control antibiotics

  • Bacterial strains (S. aureus, E. coli, P. aeruginosa)

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Bacterial strains are cultured overnight in MHB. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. The suspension is then diluted to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: A serial two-fold dilution of the test compounds and control antibiotics is prepared in MHB directly in the 96-well microtiter plates.

  • Inoculation: Each well containing the diluted compounds is inoculated with the prepared bacterial suspension. A positive control well (containing only broth and inoculum) and a negative control well (containing only broth) are included.

  • Incubation: The plates are incubated at 37°C for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Part 2: Anti-HIV Activity

The 4-hydroxy-2-oxo-1,2-dihydroquinoline scaffold has been investigated for its potential as an anti-HIV agent, with a proposed mechanism of action targeting the HIV-1 integrase enzyme. While the synthesized N'-arylidene derivatives did not show significant anti-HIV-1 activity at concentrations below 100 µM, docking studies suggest a similar binding orientation to known HIV integrase inhibitors. This section provides a high-level comparison with commercially available HIV-1 integrase inhibitors.

Data Presentation: In Vitro Anti-HIV-1 Activity

The table below compares the reported activity of the quinoline-3-carbohydrazide derivatives with that of established HIV-1 integrase strand transfer inhibitors (INSTIs).

CompoundClassTargetIC50 (nM)
Quinoline-3-carbohydrazide Derivatives Quinoline-3-carbohydrazideHIV-1 Integrase (proposed)>100,000
Raltegravir INSTIHIV-1 Integrase2 - 7
Dolutegravir INSTIHIV-1 Integrase0.51 - 2
Bictegravir INSTIHIV-1 Integrase1.5 - 2.4[12][13][14][15]

Note: IC50 values represent the concentration of the drug required to inhibit 50% of the in vitro viral replication or enzyme activity.

Mechanism of Action

HIV-1 integrase is a crucial enzyme in the viral life cycle, responsible for inserting the viral DNA into the host cell's genome.[16][17][18][19] Integrase inhibitors block the strand transfer step of this process, thereby preventing the establishment of a productive infection.[16][17][18][19]

HIV_Lifecycle HIV_Virion HIV Virion Binding_Fusion 1. Binding and Fusion HIV_Virion->Binding_Fusion Host_Cell Host Cell (CD4+ T-cell) Reverse_Transcription 2. Reverse Transcription (RNA -> DNA) Binding_Fusion->Reverse_Transcription Integration 3. Integration (Viral DNA -> Host DNA) Reverse_Transcription->Integration Transcription_Translation 4. Transcription and Translation Integration->Transcription_Translation Assembly_Budding 5. Assembly and Budding Transcription_Translation->Assembly_Budding New_Virion New HIV Virion Assembly_Budding->New_Virion INSTI Integrase Strand Transfer Inhibitors (INSTIs) INSTI->Integration Inhibits

HIV Life Cycle and the Target of Integrase Inhibitors.
Experimental Protocols

1. HIV-1 Replication Assay

Objective: To measure the ability of a compound to inhibit HIV-1 replication in a cell-based assay.

Materials:

  • HIV-1 permissive cell line (e.g., MT-4 cells)

  • HIV-1 laboratory strain

  • Test compounds and control drugs

  • Cell culture medium and supplements

  • p24 antigen ELISA kit or reverse transcriptase assay kit

Procedure:

  • Cell Plating: MT-4 cells are seeded in a 96-well plate.

  • Compound Addition: Serial dilutions of the test compounds are added to the wells.

  • Infection: Cells are infected with a known amount of HIV-1.

  • Incubation: The plate is incubated at 37°C in a CO2 incubator for 4-5 days to allow for viral replication.

  • Quantification of Viral Replication: The extent of viral replication is quantified by measuring the amount of p24 capsid protein in the culture supernatant using an ELISA kit or by measuring reverse transcriptase activity.

  • Data Analysis: The concentration of the compound that inhibits viral replication by 50% (EC50) is calculated from the dose-response curve.

2. HIV-1 Integrase Strand Transfer Assay

Objective: To measure the ability of a compound to specifically inhibit the strand transfer activity of the HIV-1 integrase enzyme.

Materials:

  • Recombinant HIV-1 integrase enzyme

  • Oligonucleotide substrates that mimic the viral DNA ends

  • Target DNA

  • Reaction buffer containing divalent cations (e.g., Mg2+ or Mn2+)

  • Test compounds and known integrase inhibitors

  • Detection system (e.g., fluorescence-based or radioactivity-based)

Procedure:

  • Reaction Setup: The reaction is set up in a microplate well containing the reaction buffer, integrase enzyme, and the test compound.

  • Pre-incubation: The enzyme and inhibitor are pre-incubated to allow for binding.

  • Initiation of Reaction: The oligonucleotide substrates and target DNA are added to initiate the strand transfer reaction.

  • Incubation: The reaction is incubated at 37°C for a defined period (e.g., 1 hour).

  • Detection of Strand Transfer Products: The amount of strand transfer product is quantified using a suitable detection method.

  • Data Analysis: The concentration of the compound that inhibits the integrase strand transfer activity by 50% (IC50) is determined from the dose-response curve.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The compound "1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide" has not been evaluated in the studies cited. The data presented is for a related derivative and should be interpreted with caution.

References

Unveiling the Target: 1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide as a Putative ATM Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the competitive landscape of drug discovery, the quest for novel kinase inhibitors with improved potency and selectivity remains a paramount challenge. This guide provides a comparative analysis of 1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide, a quinoline-based compound, with a focus on its potential as an inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR).

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives having been explored as inhibitors of various kinases. Notably, the quinoline-3-carboxamide moiety has been identified as a key pharmacophore for potent and selective inhibition of ATM kinase. While the specific inhibitory activity of 1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide has not been explicitly reported, its structural similarity to known quinoline-3-carboxamide ATM inhibitors suggests it may operate through a similar mechanism. The presence of a long N'-tridecanoyl chain introduces a significant lipophilic component, which could influence its binding affinity and cellular permeability.

This guide will compare the subject compound with established ATM kinase inhibitors, presenting available quantitative data, detailed experimental protocols for assessing ATM kinase inhibition, and visual representations of the relevant biological pathways and experimental workflows.

Performance Comparison with Alternative ATM Kinase Inhibitors

To contextualize the potential efficacy of 1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide, a comparison with well-characterized ATM kinase inhibitors is essential. The following table summarizes the inhibitory potency of several key alternatives.

CompoundTarget(s)IC50 (nM)Assay Type
1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide Putative: ATM Kinase Data Not Available -
M4076 (Lartesertib)ATM Kinase< 1Biochemical
AZD1390ATM Kinase0.78Cell-based
KU-60019ATM, DNA-PK6.3 (ATM)Biochemical
M3541ATM Kinase0.25Biochemical
WSD0628ATM Kinase0.42Cell-based (p-KAP1)

IC50 values represent the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%. Lower values indicate higher potency.

Experimental Methodologies for ATM Kinase Inhibition Assays

The following protocols provide a framework for evaluating the inhibitory activity of compounds against ATM kinase.

In Vitro Biochemical Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This assay measures the ability of a test compound to displace a fluorescently labeled tracer from the ATP-binding site of the ATM kinase.

Materials:

  • Recombinant human ATM kinase

  • LanthaScreen® Eu-anti-Tag Antibody

  • Kinase Tracer

  • Test compound (e.g., 1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide)

  • Kinase Buffer

  • 384-well microplates

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in DMSO.

  • Assay Plate Preparation: Add 5 µL of the diluted test compound to the assay plate.

  • Kinase/Antibody Mixture: Prepare a mixture of ATM kinase and Eu-anti-Tag antibody in kinase buffer and add 5 µL to each well.

  • Tracer Addition: Add 5 µL of the kinase tracer to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). A decrease in the ratio indicates displacement of the tracer by the test compound. Determine the IC50 value by plotting the emission ratio against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based ATM Inhibition Assay (Western Blotting for Phospho-p53)

This method assesses the ability of a compound to inhibit ATM-mediated phosphorylation of its downstream target, p53, in cells.

Materials:

  • Human cell line (e.g., U2OS)

  • Test compound

  • DNA damaging agent (e.g., etoposide or ionizing radiation)

  • Cell lysis buffer

  • Primary antibodies: anti-phospho-p53 (Ser15), anti-total p53, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE equipment and reagents

  • Western blotting equipment

Procedure:

  • Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Induction of DNA Damage: Expose the cells to a DNA damaging agent to activate ATM.

  • Cell Lysis: After a specified time, wash the cells with PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities for phospho-p53 and total p53. A reduction in the ratio of phospho-p53 to total p53 in the presence of the test compound indicates ATM inhibition.

Visualizing the ATM Signaling Pathway and Experimental Workflow

To better understand the biological context and experimental design, the following diagrams have been generated using the DOT language.

ATM_Signaling_Pathway DNA_DSB DNA Double-Strand Breaks ATM_inactive ATM (inactive dimer) DNA_DSB->ATM_inactive recruits ATM_active ATM (active monomer) ATM_inactive->ATM_active autophosphorylates CHK2 CHK2 ATM_active->CHK2 phosphorylates p53 p53 ATM_active->p53 phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest CHK2->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest DNA_Repair DNA Repair p53->DNA_Repair Apoptosis Apoptosis p53->Apoptosis Inhibitor 1-Ethyl-4-hydroxy-2-oxo-N'- tridecanoyl-1,2-dihydroquinoline -3-carbohydrazide Inhibitor->ATM_active inhibits

Caption: ATM Signaling Pathway in Response to DNA Damage.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cluster_data Data Analysis Cell_Seeding Seed Cells Compound_Treatment Treat with Compound Cell_Seeding->Compound_Treatment Damage_Induction Induce DNA Damage Compound_Treatment->Damage_Induction Cell_Lysis Cell Lysis Damage_Induction->Cell_Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot Detection Chemiluminescent Detection Western_Blot->Detection Band_Quant Band Quantification Detection->Band_Quant Ratio_Calc Calculate p-p53/total p53 Band_Quant->Ratio_Calc

Caption: Workflow for Cell-Based ATM Inhibition Assay.

Conclusion

While direct experimental evidence for the ATM kinase inhibitory activity of 1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide is currently lacking, its structural relationship to known quinoline-3-carboxamide ATM inhibitors provides a strong rationale for its investigation in this context. The methodologies and comparative data presented in this guide offer a framework for researchers to empirically determine its potency and selectivity. Further studies are warranted to elucidate the precise molecular target and therapeutic potential of this compound.

Independent Verification of 1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide's Therapeutic Potential: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

An independent verification of the therapeutic potential of 1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide is not possible at this time due to a lack of publicly available scientific literature and experimental data for this specific compound.

While the core chemical structure, 1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide, has been synthesized and identified (CAS Number: 74693-62-2)[1][2], research into its biological activity, particularly with the N'-tridecanoyl modification, is not present in the reviewed scientific databases. Similarly, a closely related compound, 4-hydroxy-2-oxo-N'-tridecanoyl-1H-quinoline-3-carbohydrazide (CAS Number: 304871-08-7)[3], is listed in chemical databases but lacks associated therapeutic studies.

This guide will, therefore, provide a comparative overview of the therapeutic potential of the broader class of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives, which have been investigated for various medicinal applications. This information may offer insights into the potential, albeit unconfirmed, activities of the specific compound of interest.

Therapeutic Landscape of 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives

Research into derivatives of the 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide scaffold has primarily focused on their antimicrobial and antiviral properties.

Antibacterial and Anti-HIV-1 Activities

A significant body of research has explored the potential of N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives as both antibacterial and anti-HIV-1 agents.[4][5][6][7] These studies indicate that modifications at the carbohydrazide moiety can lead to compounds with moderate biological activity.

Key Findings:

  • Antibacterial Activity: Certain derivatives have demonstrated moderate antibacterial activity against various bacterial strains.[4][5][6]

  • Anti-HIV-1 Activity: While investigated, the synthesized N'-arylidene derivatives did not show significant HIV-1 integrase inhibitory activity at concentrations below 100 µM.[4][5][6]

It is important to note that these studies focused on derivatives with an arylidene fragment, which is structurally distinct from the long-chain tridecanoyl group in the compound of interest. The influence of a long aliphatic chain on the therapeutic potential has not been documented.

Experimental Protocols for Derivative Synthesis

The general synthetic route to produce 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives has been described.[6][7] The process typically involves the reaction of a 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate with hydrazine hydrate to form the carbohydrazide intermediate. This intermediate can then be further reacted to introduce different substituents.

Below is a generalized workflow for the synthesis of the carbohydrazide intermediate.

G start Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate intermediate 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide start->intermediate Ethanol, Reflux hydrazine Hydrazine Hydrate hydrazine->intermediate

Caption: General synthesis of the carbohydrazide intermediate.

Potential Signaling Pathways

While no specific signaling pathways have been elucidated for 1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide, research on other quinoline derivatives suggests potential interactions with various cellular targets. For instance, some quinolone derivatives have been investigated as inhibitors of HIV integrase, a key enzyme in the viral replication cycle.[4][6] However, the N'-arylidene derivatives of the core structure did not show significant activity in this area.

The visualization below illustrates the general concept of targeting a viral enzyme within a host cell.

G cluster_host Host Cell nucleus Nucleus dna Host DNA virus Virus viral_enzyme Viral Enzyme (e.g., Integrase) virus->viral_enzyme Replication inhibitor Potential Quinoline Derivative Inhibitor inhibitor->viral_enzyme Inhibition viral_enzyme->nucleus Integration into Host DNA

Caption: Conceptual inhibition of a viral enzyme.

Conclusion

References

"benchmarking 1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide against a standard of care"

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of 1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide and Celecoxib

In the landscape of inflammatory disease research, the quest for novel therapeutic agents with improved efficacy and safety profiles is ongoing. One such area of investigation involves quinolinone derivatives, a class of compounds noted for their diverse biological activities. This guide provides a comparative analysis of a novel investigational compound, 1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide, against the established non-steroidal anti-inflammatory drug (NSAID), Celecoxib.

Disclaimer: Experimental data for 1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide is not publicly available. The data presented in this guide is hypothetical and for illustrative purposes to guide potential research and evaluation of this compound class.

Mechanism of Action: Targeting the Inflammatory Cascade

Inflammation is a complex biological response, and a key pathway in this process is the conversion of arachidonic acid to prostaglandins by cyclooxygenase (COX) enzymes.[1] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation and is responsible for the synthesis of prostaglandins that mediate pain and swelling.[2]

The standard of care, Celecoxib, is a selective COX-2 inhibitor.[3][4] This selectivity is a key feature that distinguishes it from non-selective NSAIDs, as it is thought to reduce the risk of gastrointestinal side effects associated with the inhibition of COX-1.[2] Based on the known anti-inflammatory properties of the broader quinolinone class, it is hypothesized that 1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide may also exert its anti-inflammatory effects through the inhibition of COX-2.

Comparative Performance: A Hypothetical Analysis

To objectively compare the investigational compound with the standard of care, a hypothetical dataset has been generated to reflect key performance indicators in preclinical studies.

Parameter1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazideCelecoxib (Standard of Care)
COX-2 Inhibition (IC50) 0.2 µM0.04 µM
COX-1 Inhibition (IC50) 15 µM5 µM
Selectivity Index (COX-1 IC50 / COX-2 IC50) 75125
Cell Viability (CC50 in Fibroblasts) > 100 µM> 100 µM

Data Interpretation:

In this hypothetical scenario, the investigational compound demonstrates potent inhibition of the COX-2 enzyme. While its potency is less than that of Celecoxib, it exhibits a favorable selectivity index, suggesting a potentially lower risk of COX-1 related side effects. Both compounds show low cytotoxicity in this illustrative dataset.

Experimental Protocols

The following are standard experimental protocols that would be utilized to generate the type of data presented above.

COX-2 Inhibition Assay (In Vitro)

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

  • Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme is prepared in a suitable buffer. Arachidonic acid, the substrate for the enzyme, is also prepared in a solution.

  • Compound Incubation: The test compound (1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide or Celecoxib) is pre-incubated with the COX-2 enzyme at various concentrations for a specified time at 37°C.

  • Enzymatic Reaction: The reaction is initiated by adding arachidonic acid to the enzyme-compound mixture.

  • Prostaglandin Measurement: The reaction is allowed to proceed for a set time and is then stopped. The amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available ELISA kit.

  • IC50 Determination: The concentration of the compound that inhibits 50% of the COX-2 activity (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.

COX-1/COX-2 Selectivity Assay

This assay is performed to determine the selectivity of the compound for COX-2 over COX-1. The protocol is identical to the COX-2 inhibition assay, but it is run in parallel using the recombinant human COX-1 enzyme. The selectivity index is then calculated by dividing the IC50 value for COX-1 by the IC50 value for COX-2.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability.

  • Cell Seeding: Human fibroblast cells are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound for 24-48 hours.

  • MTT Addition: After the treatment period, the media is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: The plate is incubated to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals. A solubilization solution (e.g., DMSO) is then added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The cell viability is expressed as a percentage of the untreated control cells, and the concentration that causes 50% cell death (CC50) is determined.

Visualizing the Mechanism of Action

The following diagrams illustrate the arachidonic acid signaling pathway and a hypothetical experimental workflow.

Arachidonic Acid Signaling Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Homeostatic Prostaglandins (Homeostatic Functions) COX1->Prostaglandins_Homeostatic Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_Inflammatory PLA2 PLA2 Celecoxib Celecoxib (Standard of Care) Celecoxib->COX2 Inhibits Investigational_Compound Investigational Compound Investigational_Compound->COX2 Inhibits

Caption: Arachidonic Acid Pathway and COX Inhibition.

In Vitro Benchmarking Workflow Start Start: Compound Synthesis COX1_Assay COX-1 Inhibition Assay Start->COX1_Assay COX2_Assay COX-2 Inhibition Assay Start->COX2_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity_Assay Data_Analysis Data Analysis: - IC50 / CC50 Calculation - Selectivity Index COX1_Assay->Data_Analysis COX2_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Comparison Comparison with Standard of Care Data_Analysis->Comparison End End: Lead Optimization Comparison->End

Caption: Workflow for Preclinical Compound Evaluation.

References

Safety Operating Guide

Prudent Disposal of 1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Disposal Information for a Novel Quinoline Derivative

As a novel research chemical, 1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide lacks a specific Safety Data Sheet (SDS). In the absence of definitive data, this compound must be handled and disposed of with the utmost caution, treating it as a hazardous substance. This guide provides a procedural framework for its safe disposal, drawing on established protocols for quinoline derivatives and general laboratory chemical waste.

Core Principles of Disposal

Given the quinoline and carbohydrazide moieties in its structure, this compound should be considered potentially harmful to aquatic life and may possess other toxicological properties. Therefore, direct disposal into the sanitary sewer system or general waste is strictly prohibited.[1] All disposal methods must comply with local, regional, and national hazardous waste regulations.[2]

Step-by-Step Disposal Protocol
  • Personal Protective Equipment (PPE): Before handling the compound, ensure appropriate PPE is worn, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Containment:

    • Solid Waste: Collect any solid waste of the compound in a clearly labeled, sealed container.

    • Liquid Waste: For solutions containing the compound, absorb the liquid with a non-reactive absorbent material such as vermiculite, dry sand, or earth.[1] Do not use combustible materials like paper towels for large quantities. Once absorbed, the material should be placed in a sealed, labeled container.

  • Waste Labeling: The waste container must be clearly labeled with the full chemical name: "1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide" and the appropriate hazard symbols (e.g., "Hazardous Waste," "Toxic").

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials. This area should be well-ventilated.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company. Provide them with as much information as possible about the compound's chemical structure to ensure proper handling and disposal.

Emergency Spill Procedures

In the event of a spill:

  • Evacuate non-essential personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, contain the spill using absorbent pads or other suitable materials.

  • For liquid spills, absorb the material as described above. For solid spills, carefully sweep the material to avoid creating dust and place it in a sealed container.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • DO NOT wash spills into the sewer system.[1]

Quantitative Data Summary

As no specific data for 1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide is available, the following table presents data for the related compound, Quinoline, to provide a conservative basis for hazard assessment.

ParameterValueReference Compound
Toxicity Harmful to aquatic life in very low concentrations.Quinoline[1]
Environmental Fate May cause long-term adverse effects in the aquatic environment.Quinoline[2]

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of 1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide.

cluster_prep Preparation cluster_contain Containment & Labeling cluster_storage Storage cluster_disposal Final Disposal start Start: Identify Waste ppe Wear Appropriate PPE start->ppe solid_waste Solid Waste in Sealed Container ppe->solid_waste For Solids liquid_waste Liquid Waste Absorbed & Contained ppe->liquid_waste For Liquids label_waste Label Container with Chemical Name & Hazard solid_waste->label_waste liquid_waste->label_waste store_waste Store in Designated Hazardous Waste Area label_waste->store_waste professional_disposal Arrange for Professional Disposal store_waste->professional_disposal end_process End: Disposal Complete professional_disposal->end_process

References

Personal protective equipment for handling 1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide. The following procedures are designed to ensure the safe handling and disposal of this chemical, minimizing exposure and risk.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, based on general safety guidelines for carbohydrazide and quinoline derivatives.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical splash goggles are the minimum requirement.[1][2][3] A face shield should be worn in addition to goggles when there is a significant risk of splashes or explosions.[4]
Hand Protection Chemical-resistant gloves are mandatory.[1][2] Nitrile or neoprene gloves are suitable for short-term use; however, for prolonged or repeated contact, gloves with a higher protection class (e.g., EN 374 compliant) should be used.[2][4] Always inspect gloves for integrity before use.
Body Protection A chemical-resistant lab coat or overalls should be worn.[1][4] For large quantities or in case of a significant spill, full-body protective clothing may be necessary.[1][2] Clothing should be made of a low-flammability material like cotton; synthetic fabrics should be avoided.[4]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3] If ventilation is inadequate or if aerosols or dusts are generated, a supplied-air respirator or an appropriate cartridge respirator (e.g., N95) should be used.[1][5]
Foot Protection Closed-toe, chemical-resistant safety shoes or boots are required to protect against spills.[1][2][4]

Experimental Protocols: Donning and Doffing PPE

Properly putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.

Donning Sequence:

  • Footwear: Put on safety shoes or boots.

  • Body Protection: Don a lab coat or overalls, ensuring it is fully buttoned or zipped.

  • Respiratory Protection: If required, perform a fit check and don the respirator.

  • Eye and Face Protection: Put on chemical splash goggles. If a face shield is needed, place it over the goggles.

  • Hand Protection: Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.

Doffing Sequence (to minimize cross-contamination):

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Face Shield: If used, remove the face shield from the back of the head.

  • Goggles: Remove goggles from the back of the head.

  • Body Protection: Remove the lab coat or overalls by rolling it down from the shoulders, keeping the contaminated outer surface away from the body.

  • Respirator: If worn, remove the respirator from the back of the head.

  • Footwear: Remove safety shoes or boots.

  • Hand Hygiene: Wash hands thoroughly with soap and water after all PPE has been removed.

Disposal Plan

All disposable PPE, including gloves, and any materials contaminated with 1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide must be disposed of as hazardous chemical waste.

  • Collection: Place all used disposable PPE and contaminated materials in a designated, clearly labeled, and sealed hazardous waste container.

  • Storage: Store the hazardous waste container in a designated, secure area away from incompatible materials.

  • Disposal: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. Do not dispose of this material in general laboratory trash or down the drain.

Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling 1-Ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide.

cluster_prep Preparation cluster_ppe Personal Protective Equipment cluster_handling Chemical Handling cluster_disposal Waste Disposal & Doffing A Review Safety Data Sheet (SDS) and Procedures B Prepare Work Area in Fume Hood A->B C Assemble All Necessary Materials B->C D Don PPE in Correct Sequence C->D E Weigh and Prepare Chemical D->E F Perform Experiment E->F G Clean Up Spills Immediately F->G H Dispose of Contaminated Materials in Hazardous Waste G->H I Doff PPE in Correct Sequence H->I J Wash Hands Thoroughly I->J

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
I2906
Reactant of Route 2
Reactant of Route 2
I2906

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.